molecular formula C6H5BBrFO2 B1271552 4-Bromo-2-fluorobenzeneboronic acid CAS No. 216393-64-5

4-Bromo-2-fluorobenzeneboronic acid

Katalognummer: B1271552
CAS-Nummer: 216393-64-5
Molekulargewicht: 218.82 g/mol
InChI-Schlüssel: PKZHIIVZRPUZSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-fluorobenzeneboronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4-bromo-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZHIIVZRPUZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378383
Record name 4-Bromo-2-fluorobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216393-64-5
Record name 4-Bromo-2-fluorobenzeneboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 216393-64-5

This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzeneboronic acid, a crucial building block in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, applications, and safety protocols, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Chemical Properties and Data

This compound is a solid organic compound valued for its unique substitution pattern, which offers multiple reaction sites for synthetic chemists.[1] The presence of a bromine atom, a fluorine atom, and a boronic acid group on the phenyl ring makes it a versatile reagent in the construction of complex molecular architectures.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 216393-64-5[1]
Molecular Formula C₆H₅BBrFO₂[1]
Molecular Weight 218.82 g/mol [1]
Melting Point 238-242 °C[1]
Boiling Point 310.6 °C at 760 mmHg (Predicted)[1]
Density 1.75 g/cm³ (Predicted)[1]
Solubility Insoluble in water[1]
Appearance White to off-white crystalline powderGeneral Knowledge
Storage Store under inert gas at 2-8°C[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeData
¹H NMR Spectral data is available but specific chemical shifts and coupling constants were not detailed in the searched resources.[3]
¹³C NMR Spectral data is available but specific chemical shifts were not detailed in the searched resources.[3]
IR, MS, Raman Spectral data for this compound is available from various suppliers.[3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a halogen-metal exchange reaction from a suitably substituted precursor, followed by quenching with a borate ester and subsequent hydrolysis. A common starting material is 1,4-dibromo-2-fluorobenzene or 4-bromo-2-fluoro-1-iodobenzene.[4][5]

Representative Synthesis Protocol

This protocol describes a general method for the preparation of this compound from 4-bromo-2-fluoro-1-iodobenzene.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Halogen-Metal Exchange cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Workup A 4-Bromo-2-fluoro-1-iodobenzene in THF B n-Butyllithium (n-BuLi) -78 °C A->B Add dropwise C Lithium-iodine exchange to form aryllithium intermediate B->C Reaction D Aryllithium Intermediate E Triisopropyl borate -78 °C D->E Quench with F Formation of boronate ester E->F Reaction G Boronate Ester H Aqueous HCl G->H Acidic Hydrolysis I This compound (Product) H->I Precipitation & Isolation Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Product R¹-R² (Biaryl Product) PdII_R1R2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArylHalide Aryl Halide (R¹-X) ArylHalide->Pd0 Oxidative Addition BoronicAcid This compound (R²-B(OH)₂) + Base BoronicAcid->PdII_RX Transmetalation Belzutifan_Synthesis BoronicAcid This compound Catalyst Pd Catalyst + Base (Suzuki Coupling) BoronicAcid->Catalyst IndaneCore Functionalized Indane Halide IndaneCore->Catalyst Intermediate Key Biaryl Intermediate Catalyst->Intermediate FinalSteps Further Synthetic Steps Intermediate->FinalSteps Belzutifan Belzutifan FinalSteps->Belzutifan

References

4-Bromo-2-fluorobenzeneboronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-2-fluorobenzeneboronic acid

For researchers, scientists, and professionals in drug development, this compound is a versatile reagent with significant applications in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.

Core Chemical Properties and Data

This compound is an organoboron compound widely utilized as a building block in the synthesis of complex organic molecules. Its chemical structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a boronic acid functional group.

PropertyValueReference
Molecular Weight 218.82 g/mol [1]
Chemical Formula C₆H₅BBrFO₂[1]
CAS Number 216393-64-5[2]
Appearance Solid
Melting Point 238-242 °C[2]
Boiling Point 310.6 ± 52.0 °C (Predicted)[2]
Solubility Insoluble in water[2]
InChI Key PKZHIIVZRPUZSU-UHFFFAOYSA-N
SMILES OB(O)c1ccc(Br)cc1F

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, essential for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The presence of both bromine and fluorine substituents on the aromatic ring makes it a highly functionalized intermediate for creating complex molecular architectures.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol serves as a starting point and may require optimization for specific substrates and reaction scales.

Materials:

  • This compound (1.1–1.5 equivalents)

  • Aryl halide or triflate (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0–3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, combine the aryl halide/triflate, this compound, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Synthesis of this compound

This compound can be synthesized through various methods. One common approach involves the reaction of 4-bromo-2-fluorobromobenzene with a boronic acid.[2] Another reported method starts from 4-bromo-2-fluorobenzaldehyde.[5]

Spectroscopic Data

A variety of spectroscopic data is available for this compound, which is crucial for its characterization. This includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.[6]

Visualized Workflow: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_boronate Boronate Activation pd0 Pd(0)L2 aryl_pd_complex Ar-Pd(II)-X L2 pd0->aryl_pd_complex Ar-X pos_oa pos_oa oxidative_addition Oxidative Addition diaryl_pd_complex Ar-Pd(II)-Ar' L2 aryl_pd_complex->diaryl_pd_complex pos_tm pos_tm transmetalation Transmetalation aryl_boronate Ar'-B(OR)2 activated_boronate [Ar'-B(OR)2(Base)]- aryl_boronate->activated_boronate + Base base Base activated_boronate->aryl_pd_complex Enters Cycle diaryl_pd_complex->pd0 Ar-Ar' pos_re pos_re reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[2] It is recommended to wear suitable protective clothing, gloves, and eye/face protection when handling this chemical.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

References

4-Bromo-2-fluorobenzeneboronic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Bromo-2-fluorobenzeneboronic Acid

Introduction

This compound is an organoboron compound with significant applications in organic synthesis, particularly as a key building block in Suzuki-Miyaura cross-coupling reactions. Its utility in the formation of carbon-carbon bonds makes it a valuable reagent in the development of pharmaceuticals and complex organic molecules. This guide provides a detailed overview of its core physical properties, the experimental methodologies used for their determination, and a logical workflow for its characterization.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₆H₅BBrFO₂[1]
Molecular Weight 218.82 g/mol [1]
Melting Point 238-242 °C[1]
Boiling Point 310.6 ± 52.0 °C (Predicted)[1]
Density 1.75 ± 0.1 g/cm³ (Predicted)[1]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and dimethylformamide.[1]
Appearance Solid
CAS Number 216393-64-5[1]

Experimental Protocols for Property Determination

The characterization of arylboronic acids like this compound involves a suite of analytical techniques to determine their physical and chemical properties.[2] The following are detailed methodologies for key experiments.

Melting Point Determination

Methodology: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the DSC thermogram.

  • Procedure:

    • A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC furnace.

    • The temperature is ramped at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is monitored, and the melting point is determined from the resulting thermogram.

Thermal Stability Analysis

Methodology: Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the compound.

  • Procedure:

    • A small sample of the compound is placed in a tared TGA pan.

    • The pan is heated in the TGA furnace at a controlled rate (e.g., 10 °C/min).

    • The mass of the sample is continuously monitored.

    • The resulting TGA curve plots mass loss versus temperature, indicating the onset of decomposition.

Structural Elucidation

Methodology: Single-Crystal X-ray Diffraction

  • Principle: This technique provides the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.

  • Procedure:

    • A suitable single crystal of this compound is grown.

    • The crystal is mounted on a goniometer and placed in the X-ray diffractometer.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data are collected.

    • The electron density map is calculated from the diffraction pattern, and the atomic structure is solved and refined.

Acidity Constant (pKa) Determination

Methodology: Potentiometric Titration

  • Principle: The pKa of the boronic acid is determined by titrating a solution of the compound with a standard base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).

    • A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

    • The titrant is added incrementally to the boronic acid solution, and the pH is recorded after each addition using a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant) is plotted, and the pKa is determined from the midpoint of the buffer region.

Workflow and Data Visualization

The following diagram illustrates a typical workflow for the physical characterization of a chemical compound like this compound.

G Workflow for Physical Property Characterization cluster_0 Sample Preparation & Initial Analysis cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting A Receive/Synthesize Sample B Purity Assessment (e.g., HPLC, NMR) A->B C Melting Point (DSC) B->C D Thermal Stability (TGA) B->D E Structural Analysis (X-ray Diffraction) B->E F Acidity - pKa (Potentiometric Titration) B->F G Compile & Analyze Data C->G D->G E->G F->G H Generate Technical Report G->H

Caption: Workflow for Physical Property Characterization.

References

Technical Guide: Solubility of 4-Bromo-2-fluorobenzeneboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromo-2-fluorobenzeneboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides a framework for its experimental determination. Furthermore, quantitative solubility data for the parent compound, phenylboronic acid, is included to serve as a relevant proxy for understanding the general solubility behavior of this class of compounds.

Introduction to this compound

This compound is a synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development.

Solubility Profile of this compound

Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. However, qualitative assessments are available and summarized below.

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterInsoluble
EthanolSoluble
Dimethylformamide (DMF)Soluble

Source: Generic supplier safety data sheets and chemical databases.[1][2]

Solubility Profile of Phenylboronic Acid (Proxy Data)

To provide a quantitative context, the solubility of the parent compound, phenylboronic acid, is presented. This data can serve as a useful reference point for estimating the solubility of its substituted analogue, this compound. It is important to note that the presence of the bromo and fluoro substituents will alter the solubility profile due to changes in polarity, crystal lattice energy, and intermolecular interactions.

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

SolventMolar Mass ( g/mol )Temperature (°C)Solubility (g/L)
Water121.932010
Diethyl Ether121.93-Soluble
Ethanol121.93-Soluble
Hexanes121.93-Poorly soluble
Carbon Tetrachloride121.93-Poorly soluble

Source: Publicly available chemical data.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocol, based on the dynamic (synthetic) method, is recommended. This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., ethanol, dimethylformamide, toluene, acetonitrile)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Optional: Turbidity sensor or laser light scattering detector for precise endpoint determination

Experimental Procedure
  • Sample Preparation : Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.

  • Initial Setup : Place the vessel in the thermostat bath and begin stirring to ensure a uniform suspension.

  • Controlled Heating : Gradually increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.2-0.5 °C/min).

  • Endpoint Determination : Continuously monitor the mixture. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear. This can be determined visually or by a sharp decrease in turbidity measured by a sensor.

  • Data Recording : Record the temperature at which complete dissolution occurs.

  • Data Analysis : The solubility at that temperature corresponds to the prepared concentration. The experiment can be repeated with different concentrations to construct a solubility curve (solubility vs. temperature).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

Solubility_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Solute & Solvent B Combine in Vessel A->B C Controlled Heating & Stirring B->C D Monitor Turbidity C->D E Record Dissolution Temperature D->E F Calculate Solubility E->F G Construct Solubility Curve F->G

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the public domain, this guide provides the available qualitative information and a robust experimental protocol for its determination. The provided proxy data for phenylboronic acid offers a preliminary understanding of its solubility characteristics. For drug development and process chemistry applications, it is highly recommended that researchers perform their own solubility studies to obtain precise data relevant to their specific solvent systems and conditions.

References

Technical Guide: ¹H NMR Chemical Shifts of 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-bromo-2-fluorobenzeneboronic acid, a key reagent in synthetic chemistry, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds. This document summarizes the chemical shifts and provides a detailed experimental protocol for data acquisition.

¹H NMR Spectral Data

The analysis of this compound is presented here through its N-methyliminodiacetic acid (MIDA) ester derivative. The MIDA ester serves as a protecting group, and the chemical shifts of the aromatic protons are expected to be highly comparable to the parent boronic acid.

Table 1: ¹H NMR Chemical Shifts for 4-Bromo-2-fluorophenylboronic acid MIDA ester [1]

ProtonsChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Aromatic7.40-7.48Multiplet (m)-
CH₂ (MIDA)4.42Doublet (d)17.3
CH₂ (MIDA)4.10Doublet (d)17.3
CH₃ (MIDA)2.63Singlet (s)-

Note: The protons of the B(OH)₂ group of the unprotected boronic acid are expected to show a broad singlet, the chemical shift of which can vary depending on solvent, concentration, and temperature.

Experimental Protocol

The following is a representative experimental protocol for the acquisition of ¹H NMR data for 4-bromo-2-fluorophenylboronic acid MIDA ester.[1]

Instrumentation:

  • Spectrometer: Bruker AV 400 Spectrometer

  • Frequency: 400 MHz for ¹H NMR

Sample Preparation:

  • The sample of 4-bromo-2-fluorophenylboronic acid MIDA ester is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Temperature: Ambient temperature

  • Referencing: The chemical shifts are referenced to the residual solvent peak.

Logical Relationship of Protons

The following diagram illustrates the structure of 4-bromo-2-fluorophenylboronic acid and the different proton environments that give rise to the observed ¹H NMR signals.

Caption: Molecular structure of this compound with proton labeling.

References

An In-depth Technical Guide to Interpreting the ¹⁹F NMR Spectrum of 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and interpretation of the expected ¹⁹F Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-2-fluorobenzeneboronic acid. This document outlines the anticipated chemical shift, spin-spin coupling interactions, and provides a general experimental protocol for acquiring high-quality ¹⁹F NMR data for this compound.

Introduction to ¹⁹F NMR of Fluorinated Arylboronic Acids

¹⁹F NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] This results in high sensitivity and a wide chemical shift range, making it an invaluable tool in pharmaceutical and materials science research. For substituted fluorinated arylboronic acids like this compound, ¹⁹F NMR provides critical information regarding the electronic environment of the fluorine atom and the through-bond coupling interactions with neighboring nuclei.

Predicted ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of this compound is expected to exhibit a single resonance, as there is only one fluorine atom in the molecule. The key characteristics of this resonance—chemical shift and multiplicity—are determined by the molecular structure.

2.1. Chemical Shift (δ)

The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment. For aromatic fluorides, the typical chemical shift range is between -100 ppm and -170 ppm relative to a CFCl₃ standard.[3] The presence of the electron-withdrawing bromine atom and boronic acid group will influence the precise chemical shift. Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift (less negative ppm value).

2.2. Spin-Spin Coupling (J-Coupling)

The multiplicity of the ¹⁹F signal arises from through-bond spin-spin coupling with neighboring NMR-active nuclei, primarily protons (¹H) and potentially the boron isotopes (¹¹B and ¹⁰B). The expected coupling pattern for the fluorine atom in this compound is a doublet of doublets of multiplets, arising from coupling to H-3, H-5, and H-6.

Table 1: Predicted Spin-Spin Couplings for the ¹⁹F Resonance of this compound

Coupled NucleiCoupling TypeTypical Coupling Constant (J) Range (Hz)Expected Multiplicity Contribution
¹⁹F – ¹H (at C3)³J (ortho)5 – 10 HzDoublet
¹⁹F – ¹H (at C6)⁴J (meta)0.5 – 3.0 HzDoublet
¹⁹F – ¹H (at C5)⁵J (para)< 1 Hz (often unresolved)Broadening or fine splitting
¹⁹F – ¹¹B³JVariable, may not be resolvedBroadening or quartet
¹⁹F – ¹⁰B³JVariable, may not be resolvedBroadening or septet

2.3. Interpretation of the Coupling Pattern

The primary splitting of the ¹⁹F signal will be a doublet due to the ortho-coupling (³J) with the proton at the C3 position. This doublet will be further split into a doublet of doublets by the meta-coupling (⁴J) with the proton at the C6 position. The para-coupling (⁵J) to the proton at C5 is typically small and may only result in broadening of the peaks rather than a distinct splitting.[4]

Coupling to the boron nucleus can also influence the spectrum. Boron has two naturally occurring isotopes with nuclear spin: ¹¹B (80.1% abundance, I = 3/2) and ¹⁰B (19.9% abundance, I = 3).[5] Coupling to ¹¹B would theoretically produce a quartet, while coupling to ¹⁰B would produce a septet.[5] However, due to the quadrupolar nature of boron nuclei, these couplings often lead to line broadening rather than well-resolved splitting, especially in the absence of a highly symmetric electronic environment around the boron atom.[6][7]

Experimental Protocol for ¹⁹F NMR Spectroscopy

To obtain a high-quality ¹⁹F NMR spectrum of this compound, the following general protocol is recommended. It is important to note that boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad NMR spectra.[8] Using a solvent that can break up these oligomers, such as DMSO-d₆ or MeOD, is often beneficial.[8][9]

3.1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Add a small amount of an internal standard if quantitative analysis is required. For chemical shift referencing, CFCl₃ (0 ppm) is the standard, though secondary standards are often used.[1]

3.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[10]

  • Probe: A multinuclear probe capable of detecting ¹⁹F is required.

  • Temperature: Spectra are typically acquired at room temperature (e.g., 300K).[9]

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

  • Spectral Width (sw): A wide spectral width should be used initially to ensure all fluorine signals are captured, typically spanning from -50 to -250 ppm.[11]

  • Acquisition Time (at): An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the ¹⁹F nuclei.

  • Number of Scans (ns): The number of scans will depend on the sample concentration, but 16 to 64 scans are often sufficient due to the high sensitivity of the ¹⁹F nucleus.

3.3. Data Processing

  • Apply a Fourier transform to the free induction decay (FID).

  • Phase the spectrum carefully to obtain pure absorption lineshapes.

  • Reference the chemical shift to an appropriate standard.

  • Integrate the signals if quantitative information is desired.

Visualization of Key Interactions

The following diagrams illustrate the structure and the key through-bond coupling interactions that determine the multiplicity of the ¹⁹F NMR signal.

Caption: Molecular structure of this compound.

G F ¹⁹F H3 ¹H F->H3 ³J (ortho) H6 ¹H F->H6 ⁴J (meta) H5 ¹H F->H5 ⁵J (para) B11 ¹¹B F->B11 ³J

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected mass spectrometry fragmentation behavior of 4-bromo-2-fluorobenzeneboronic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide is based on the established fragmentation patterns of structurally related arylboronic acids, as well as brominated and fluorinated aromatic compounds. The experimental protocols provided are generalized for the analysis of small aromatic molecules and may require optimization for this specific analyte.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its characterization is crucial for quality control and reaction monitoring. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such molecules. Understanding its fragmentation pattern is key to its unambiguous identification.

Arylboronic acids are known to present challenges in mass spectrometry analysis due to their propensity to undergo dehydration to form cyclic trimers known as boroxines, especially under thermal conditions like those in gas chromatography-mass spectrometry (GC-MS) injection ports.[1] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are often preferred techniques.[2]

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound is expected to be influenced by its three key structural features: the aromatic ring, the boronic acid group, and the halogen substituents (bromine and fluorine). The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M+2 isotope peaks for bromine-containing fragments.

Table 1: Predicted Key Fragment Ions for this compound

m/z (79Br/81Br) Proposed Fragment Formula Notes
218/220[M]+•[C6H5BBrFO2]+•Molecular ion. May be of low abundance in Electron Ionization (EI).
200/202[M-H2O]+•[C6H4BBrFO]+•Loss of water from the boronic acid moiety.
172/174[M-B(OH)2-H]+[C6H3BrF]+Loss of the boronic acid group and a hydrogen atom.
157/159[M-B(OH)2-HF]+•[C6H3Br]+•Subsequent loss of hydrogen fluoride from the aromatic ring.
93[M-Br-B(OH)2]+[C6H4F]+Loss of a bromine radical and the boronic acid group.
77[C6H5]+[C6H5]+Phenyl cation resulting from multiple cleavages.

Note: The m/z values are based on the monoisotopic masses of the most abundant isotopes (1H, 12C, 11B, 19F, 16O, 79Br/81Br).

The fragmentation process in electron ionization (EI) mass spectrometry is a high-energy process that leads to the dissociation of energetically unstable molecular ions.[3] For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring.[4] Common fragmentation pathways for substituted benzenes involve the loss of substituents. For this compound, we can predict the following key fragmentation steps:

  • Loss of Water: The boronic acid group is susceptible to dehydration, leading to the loss of a water molecule (18 Da).

  • Cleavage of the C-B Bond: The bond between the aromatic ring and the boron atom can cleave, leading to the loss of the B(OH)2 group.

  • Loss of Halogens: The bromine and fluorine atoms can be lost as radicals or neutral molecules (e.g., HBr, HF). The loss of a bromine atom is a common fragmentation pathway for brominated aromatic compounds.[5]

The following diagram illustrates the predicted fragmentation pathway:

G mol [C6H5BBrFO2]+• m/z 218/220 frag1 [C6H4BBrFO]+• m/z 200/202 mol->frag1 -H2O frag2 [C6H3BrF]+ m/z 172/174 mol->frag2 -B(OH)2-H frag3 [C6H4F]+ m/z 93 mol->frag3 -Br -B(OH)2

Predicted Fragmentation Pathway

Experimental Protocols

The choice of the experimental method is critical for the successful analysis of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, with specific considerations for each.

A. Sample Preparation

  • For LC-MS: Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.[2]

  • For GC-MS (with derivatization): To prevent the formation of boroxines, derivatization is recommended. A common method is silylation. To the dried sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester of the boronic acid.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Chromatography:

    • Column: A reverse-phase C18 column is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, hold for a minute, then ramp up to a high percentage of B over several minutes to elute the compound.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (ESI):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes should be tested for optimal sensitivity.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Gas Flow (Nitrogen): Desolvation gas flow of 600-800 L/hr.

    • Data Acquisition: Full scan mode to identify the molecular ion and major fragments. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

The following diagram illustrates a general experimental workflow for LC-MS analysis:

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis dissolve Dissolve Sample dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Reverse-Phase Chromatography inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect spectrum Mass Spectrum detect->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation

General LC-MS Workflow

Conclusion

References

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-2-fluorobenzeneboronic acid. Designed for researchers, scientists, and professionals in drug development, this document details the expected vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and outlines a logical workflow for analysis.

Introduction to FT-IR Spectroscopy of Phenylboronic Acids

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular "fingerprint." For substituted phenylboronic acids like this compound, FT-IR is invaluable for confirming the presence of key functional groups, including the boronic acid moiety (-B(OH)₂), the substituted benzene ring, and the carbon-halogen bonds (C-F and C-Br). The analysis involves correlating the observed absorption bands (peaks) in the spectrum to specific molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A detailed methodology for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique is provided below. ATR is a common choice for its minimal sample preparation and ease of use.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure:

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the solid sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum, resulting in the final absorbance or transmittance spectrum of the compound. Further processing, such as baseline correction, may be applied if necessary.

  • Cleaning: After analysis, retract the pressure clamp and carefully clean the sample from the ATR crystal using the appropriate solvent and a soft wipe.

Spectral Interpretation and Peak Assignment

The FT-IR spectrum of this compound can be divided into several key regions. The expected vibrational frequencies for its constituent functional groups are summarized in the table below, based on data from similar compounds and established correlation charts.[1][2]

Table 1: Summary of Expected FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
3500 - 3200Broad, StrongO-H StretchBoronic acid (-OH)
3100 - 3000MediumC-H StretchAromatic Ring
~1600, ~1475MediumC=C StretchAromatic Ring
1450 - 1400StrongB-O Asymmetric StretchBoronic acid (B-O)
1400 - 1000StrongC-F StretchFluoro-substituent
1100 - 1000MediumB-C StretchPhenyl-boron bond
880 - 800StrongC-H Out-of-plane Bend1,2,4-Trisubstituted Ring
< 700MediumC-Br StretchBromo-substituent

Analysis of Key Spectral Regions:

  • O-H Stretching Region (3500 - 3200 cm⁻¹): A prominent, broad absorption band is expected in this region due to the O-H stretching vibrations of the two hydroxyl groups of the boronic acid moiety.[3] The broadening is a result of intermolecular hydrogen bonding in the solid state.

  • Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹): Absorptions in this region are characteristic of the C-H stretching vibrations on the benzene ring.[4]

  • Aromatic C=C Stretching Region (1650 - 1450 cm⁻¹): Typically, two or more bands appear in this region corresponding to the carbon-carbon double bond stretching within the aromatic ring.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information specific to the molecule's structure.

    • B-O Stretching: A strong band associated with the asymmetric B-O stretching vibration is a key indicator of the boronic acid group and is often observed around 1417-1450 cm⁻¹.[5]

    • C-F Stretching: The C-F bond gives rise to a strong absorption typically found in the 1400-1000 cm⁻¹ range.[2]

    • B-C Stretching: The stretching vibration of the carbon-boron bond is expected between 1000 and 1090 cm⁻¹.[6]

    • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) gives rise to characteristic strong C-H out-of-plane bending vibrations, typically in the 880-800 cm⁻¹ range.[4]

    • C-Br Stretching: The C-Br stretching vibration is expected at lower wavenumbers, generally below 700 cm⁻¹.[2] Its position can sometimes be difficult to assign definitively as it falls at the low end of the mid-IR range.

Workflow for FT-IR Analysis

The logical process for analyzing the FT-IR spectrum of a compound like this compound is illustrated in the diagram below. This workflow ensures a systematic approach from sample handling to final structural confirmation.

FTIR_Analysis_Workflow cluster_prep Phase 1: Sample Preparation & Acquisition cluster_process Phase 2: Data Processing cluster_analysis Phase 3: Spectral Interpretation cluster_conclusion Phase 4: Conclusion Start Start Analysis Prep Prepare Sample (ATR) Start->Prep Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Process Process Data (Background Subtraction, Baseline Correction) Sample->Process Identify Identify Key Peaks (Wavenumber & Intensity) Process->Identify Correlate Correlate Peaks to Functional Groups (e.g., O-H, B-O, C-F) Identify->Correlate Compare Compare with Reference Spectra / Data Tables Correlate->Compare Confirm Confirm Molecular Structure Compare->Confirm End End Analysis Confirm->End

Caption: A workflow diagram illustrating the systematic process of FT-IR spectral analysis.

This guide provides the foundational knowledge for interpreting the FT-IR spectrum of this compound. By combining the provided experimental protocol with the detailed peak assignment table and analysis workflow, researchers can confidently use FT-IR spectroscopy to verify the chemical structure of this and similar compounds.

References

Commercial Availability and Synthetic Utility of 4-Bromo-2-fluorobenzeneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key chemical properties, and synthetic applications of 4-Bromo-2-fluorobenzeneboronic acid (CAS No. 216393-64-5). This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to its utility in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or pale brown powder. It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide.

PropertyValue
CAS Number 216393-64-5
Molecular Formula C₆H₅BBrFO₂
Molecular Weight 218.82 g/mol
Melting Point 238-242 °C
Form Solid (Powder)

Commercial Availability

A range of chemical suppliers offer this compound, typically with purities of 95% or higher. The compound is available in various quantities to suit both research and development needs.

SupplierPurityAvailable Quantities
Sigma-Aldrich AldrichCPR1 g
Fluorochem 97%1 g, 5 g, 10 g, 25 g, 100 g, 500 g, 1 kg
Thermo Scientific Chemicals 95%250 mg, 1 g
BoronPharm ≥ 98.0% (HPLC)Bulk quantities available upon request
Amerigo Scientific High QualityContact for details
Beijing Pure Chem Co., Ltd. -Contact for details

Safety, Handling, and Storage

This compound is classified as an irritant. It is harmful if swallowed and causes eye irritation. Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Storage: Store in a tightly sealed container in a cool, dry place.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, providing a powerful method for the synthesis of biaryls and other complex structures. These fluorinated biaryl motifs are of particular interest in drug discovery, as the inclusion of fluorine can significantly impact a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties.[1]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R'-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R'-Pd(II)-X      L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (ArB(OH)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R'-Pd(II)-Ar      L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R'-Ar Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction to synthesize fluorinated biphenyl compounds, adapted from a published procedure. This protocol can serve as a starting point for reactions involving this compound.

General Procedure for the Synthesis of Fluorinated Biphenyls

This procedure describes the coupling of an aryl bromide with an arylboronic acid. For the specific use of this compound, it would serve as the boronic acid component, reacting with a suitable aryl halide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Add Aryl Halide (1.0 eq), This compound (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to a dry reaction vessel. Inert Evacuate and backfill vessel with inert gas (e.g., Argon). Start->Inert Solvent Add degassed solvent (e.g., 1,4-dioxane/water). Inert->Solvent Heat Heat the reaction mixture (e.g., 80-120 °C) with stirring. Solvent->Heat Monitor Monitor reaction progress by TLC, GC-MS, or LC-MS. Heat->Monitor Cool Cool reaction to room temperature. Monitor->Cool Upon completion Dilute Dilute with an organic solvent (e.g., ethyl acetate). Cool->Dilute Wash Wash with water and brine. Dilute->Wash Dry Dry the organic layer (e.g., over Na₂SO₄). Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product (e.g., column chromatography). Concentrate->Purify

References

Stability and Storage of 4-Bromo-2-fluorobenzeneboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2-fluorobenzeneboronic acid is a vital building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, like many organoboronic acids, its stability is a critical factor that can influence the reproducibility of experimental results and the shelf-life of the material. This technical guide provides an in-depth analysis of the stability and optimal storage conditions for this compound. It outlines the primary degradation pathways, offers recommended handling procedures, and details experimental protocols for stability assessment.

Core Concepts in Stability

The stability of this compound is primarily dictated by its susceptibility to two major degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, temperature, pH, and light can significantly accelerate these degradation processes.

  • Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-bromo-3-fluorobenzene.[1] This process can be catalyzed by both acids and bases and is often accelerated by the presence of water.[1][2] For arylboronic acids with electron-withdrawing substituents, such as the fluoro and bromo groups in the target molecule, base-catalyzed protodeboronation can be a significant issue.[2][3]

  • Oxidation: The boron center in boronic acids is susceptible to oxidation, which can lead to the formation of phenolic byproducts (in this case, 4-bromo-2-fluorophenol) and boric acid. This degradation pathway is often promoted by exposure to air (oxygen) and can be influenced by the presence of oxidizing agents.[4]

  • Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. While this is a reversible process, the formation of boroxines can affect the solubility and reactivity of the material.

Quantitative Data Summary: Factors Influencing Stability

Table 1: Influence of Storage and Handling Conditions on Stability

ParameterConditionImpact on StabilityRecommended Practice
Temperature Elevated TemperaturesAccelerates both protodeboronation and oxidation.Store at low temperatures, typically refrigerated (2-8 °C).
Moisture/Humidity High Humidity / Aqueous SolutionsPromotes protodeboronation (hydrolysis).Store in a dry environment with desiccants. Avoid prolonged exposure to moist air.
Atmosphere Presence of OxygenPromotes oxidation of the boron center.Store under an inert atmosphere (e.g., nitrogen or argon).
Light UV or Prolonged Light ExposureCan potentially accelerate degradation pathways.Store in amber vials or in the dark to protect from light.

Table 2: Influence of Chemical Environment on Stability in Solution

ParameterConditionImpact on StabilityRationale
pH Acidic (Low pH)Can catalyze protodeboronation.[5]Acid-mediated protonolysis of the C-B bond.
Neutral (pH ~7)Generally the most stable pH range for many boronic acids.[1]Minimizes both acid and base-catalyzed degradation pathways.[1]
Basic (High pH)Significantly accelerates protodeboronation, especially for electron-deficient arylboronic acids.[2][6]Formation of the more reactive boronate anion facilitates C-B bond cleavage.[7]
Solvents Protic Solvents (e.g., water, methanol)Can participate in and facilitate protodeboronation.Source of protons for the hydrolysis reaction.
Aprotic Solvents (e.g., THF, Dioxane)Generally preferred for reactions to minimize protodeboronation.Reduces the availability of protons for hydrolysis.

Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting synthetic reactions.

G Degradation Pathways of this compound cluster_main cluster_protodeboronation Protodeboronation (Hydrolysis) cluster_oxidation Oxidation A This compound B 1-Bromo-3-fluorobenzene A->B + H₂O (Acid or Base catalyst) C Boric Acid D 4-Bromo-2-fluorophenol A->D + [O]

Figure 1. Key degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[8][9]

Objective

To evaluate the stability of this compound under various stress conditions (hydrolysis, oxidation, and heat) and to identify the primary degradation products.

Materials and Equipment
  • This compound

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • Reversed-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • Constant temperature oven

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the general workflow for a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow A Prepare Stock Solution of This compound in Acetonitrile B Aliquot Stock Solution into Separate Vials for Each Stress Condition A->B C Apply Stress Conditions B->C D Acid Hydrolysis (0.1 M HCl, 60°C) C->D E Base Hydrolysis (0.1 M NaOH, RT) C->E F Oxidation (3% H₂O₂, RT) C->F G Thermal Stress (Solid, 80°C) C->G H Control (Unstressed) C->H I Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) D->I E->I F->I G->I H->I J Neutralize (if necessary) and Dilute Samples I->J K Analyze by UPLC-MS/PDA J->K L Assess Peak Purity, Quantify Degradation, and Identify Degradants K->L

Figure 2. Workflow for a forced degradation study of this compound.

Detailed Procedure
  • Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature. Base-catalyzed degradation is often rapid for electron-deficient arylboronic acids.[6]

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature.

    • Thermal Stress: Place the solid compound in an oven at a high temperature (e.g., 80 °C).

    • Control: Keep an aliquot of the stock solution at room temperature, protected from light.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. For the thermal stress sample, dissolve a portion of the solid in acetonitrile at each time point.

  • Sample Analysis:

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration for analysis.

    • Inject the samples into the UPLC-MS/PDA system. A typical mobile phase would be a gradient of acetonitrile and water with a modifier like 0.1% formic acid or 10 mM ammonium acetate.

    • Monitor the chromatogram for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Analysis:

    • Calculate the percentage degradation of this compound at each time point.

    • Use the MS data to identify the mass of the degradation products and propose their structures. The expected masses for the primary degradation products are:

      • 1-Bromo-3-fluorobenzene (from protodeboronation): C₆H₄BrF

      • 4-Bromo-2-fluorophenol (from oxidation): C₆H₄BrFO

    • Assess the mass balance to ensure that all major degradation products are accounted for.[10]

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon. It should be kept in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases. Refrigeration (2-8 °C) is highly recommended for long-term storage.

  • Handling: Handle the compound in a well-ventilated area or in a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust. In case of spills, sweep up the material and place it in a suitable container for disposal.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of this compound, ensuring the quality and reliability of their experimental outcomes.

References

Synthesis of 4-Bromo-2-fluorobenzeneboronic acid from 1-bromo-3-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-bromo-2-fluorobenzeneboronic acid from 1-bromo-3-fluorobenzene. The described methodology hinges on a directed ortho-metalation (DoM) followed by a borylation sequence. This approach offers a regioselective pathway to this valuable synthetic intermediate, which is of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and relevant quantitative data.

Synthetic Strategy: Directed ortho-Metalation and Borylation

The synthesis of this compound from 1-bromo-3-fluorobenzene is achieved through a two-step, one-pot procedure. The core of this strategy lies in the principle of directed ortho-metalation. In this reaction, a functional group on an aromatic ring directs the deprotonation by a strong base to an adjacent ortho position.

In the case of 1-bromo-3-fluorobenzene, the fluorine atom serves as the directing group. The high electronegativity of fluorine increases the acidity of the protons at the ortho positions (C2 and C4). Due to steric hindrance from the bromine atom at C1, the lithiation preferentially occurs at the C2 position. The resulting aryllithium intermediate is then quenched with an electrophilic boron species, typically a trialkyl borate, to form the corresponding boronate ester. Subsequent acidic work-up hydrolyzes the ester to yield the desired this compound.

The overall transformation can be depicted as follows:

Synthetic Pathway 1-Bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene Aryllithium Intermediate Aryllithium Intermediate 1-Bromo-3-fluorobenzene->Aryllithium Intermediate 1. n-BuLi, THF, -78 °C Boronate Ester Boronate Ester Aryllithium Intermediate->Boronate Ester 2. B(O-iPr)3, -78 °C This compound This compound Boronate Ester->this compound 3. H3O+ work-up

Caption: Synthetic pathway for this compound.

Data Presentation

This section summarizes the key quantitative data associated with the starting material and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1-Bromo-3-fluorobenzene1073-06-9C₆H₄BrF175.00Colorless liquid-36
This compound216393-64-5C₆H₅BBrFO₂218.82White to off-white solid142-145

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound from 1-bromo-3-fluorobenzene. This protocol is adapted from established procedures for directed ortho-metalation and borylation reactions.

3.1. Materials and Reagents

  • 1-Bromo-3-fluorobenzene (99% purity)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Triisopropyl borate (B(O-iPr)₃, 98% purity)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), 2 M aqueous solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

3.2. Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3.3. Reaction Procedure

The experimental workflow is illustrated in the following diagram:

Experimental Workflow cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Borylation cluster_3 Work-up and Isolation Start Dissolve 1-bromo-3-fluorobenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cooling Cool the solution to -78 °C using a dry ice/acetone bath. Start->Cooling Add_nBuLi Slowly add n-butyllithium (1.1 eq.) dropwise while maintaining the temperature at -78 °C. Stir_1 Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate. Add_nBuLi->Stir_1 Add_Borate Add triisopropyl borate (1.2 eq.) dropwise to the aryllithium solution at -78 °C. Warm_up Allow the reaction mixture to slowly warm to room temperature and stir overnight. Add_Borate->Warm_up Quench Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl. Extract Extract the aqueous layer with diethyl ether. Quench->Extract Wash Wash the combined organic layers with brine. Extract->Wash Dry Dry the organic layer over anhydrous magnesium sulfate. Wash->Dry Evaporate Remove the solvent under reduced pressure. Dry->Evaporate Purify Purify the crude product by recrystallization from a hexanes/ethyl acetate mixture. Evaporate->Purify

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Steps:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 1-bromo-3-fluorobenzene (10.0 g, 57.1 mmol) and 100 mL of anhydrous THF.

  • Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (25.1 mL of a 2.5 M solution in hexanes, 62.8 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The solution may become cloudy, indicating the formation of the aryllithium species.

  • To this solution, add triisopropyl borate (15.8 mL, 68.5 mmol, 1.2 equivalents) dropwise via syringe over 15 minutes, again maintaining the temperature at -78 °C.

  • After the addition of the borate, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture at room temperature for 12 hours.

  • Cool the reaction mixture to 0 °C in an ice bath and quench the reaction by the slow, dropwise addition of 50 mL of 2 M aqueous HCl. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude solid by recrystallization from a mixture of hexanes and ethyl acetate to yield this compound as a white to off-white solid. A typical reported yield for this type of reaction is in the range of 70-85%.

3.4. Characterization Data

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and bromine substituents. The boronic acid proton (B(OH)₂) will appear as a broad singlet.
¹³C NMR The carbon NMR will display signals for the six aromatic carbons, with their chemical shifts and C-F coupling constants being diagnostic. The carbon attached to the boron atom will also be observable.
Mass Spec. Mass spectrometry should confirm the molecular weight of the product (m/z = 218.82 for the parent ion). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature.
FT-IR The infrared spectrum will show characteristic absorptions for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), C-H aromatic stretches, and C-Br and C-F stretching vibrations.

Safety Considerations

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. All glassware must be thoroughly dried, and the reaction should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Anhydrous solvents are required for this reaction. Ensure that THF and diethyl ether are properly dried before use.

  • The quenching step with aqueous acid is exothermic and should be performed slowly and with cooling.

This technical guide provides a comprehensive framework for the successful synthesis of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably produce this important building block for a variety of applications in drug discovery and materials science.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Bromo-2-fluorobenzeneboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The presence of both a bromine and a fluorine atom on the phenylboronic acid moiety allows for the strategic introduction of fluorine-containing fragments, which can significantly modulate the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. This document offers a comprehensive guide to the reaction conditions, a detailed experimental protocol, and a summary of quantitative data for the successful application of this compound in your research.

Data Presentation: Reaction Conditions and Yields

The following table summarizes a specific example of a Suzuki-Miyaura coupling reaction involving this compound and 5-bromopyrimidine. This data provides a comparative overview of the catalyst system, base, solvent, and the corresponding yield.

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
5-BromopyrimidinePd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-95>1580-90[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 5-Bromopyrimidine

This protocol describes a general procedure for the Suzuki coupling of this compound with 5-bromopyrimidine. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for other substrates.

Materials:

  • This compound (1.2 equiv)

  • 5-Bromopyrimidine (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine (1.0 eq), this compound (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).[1]

  • Solvent Addition: Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[1]

  • Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[1]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(4-bromo-2-fluorophenyl)pyrimidine.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Base solvent Add Degassed Solvent System reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat and Stir (e.g., 80-120 °C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Chromatography concentration->purification final_product Biaryl Product purification->final_product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X (Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' (Ln) transmetalation->pd2_biaryl ar_boronate Ar'-B(OR)2 (Base Activated) ar_boronate->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluorobenzeneboronic acid with various aryl halides. This versatile building block is crucial in the synthesis of complex biaryl structures prevalent in pharmaceuticals and advanced materials. The strategic placement of the bromo, fluoro, and boronic acid functionalities allows for diverse and selective synthetic transformations.

Introduction to Palladium-Catalyzed Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is critical for achieving high yields and reaction efficiency, particularly with functionalized substrates like this compound.

Data Presentation: Comparison of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of this compound with different aryl halides. This data is compiled from multiple sources to provide a comparative perspective for catalyst selection and reaction optimization.

EntryCoupling PartnerCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄3K₃PO₄1,4-Dioxane/H₂O (4:1)901288-95
24-BromobenzonitrilePd(dppf)Cl₂3K₂CO₃Toluene/H₂O (2:1)100885-92
31-Bromo-4-nitrobenzenePd(OAc)₂ / SPhos2Cs₂CO₃1,4-Dioxane110690-97
42-BromotoluenePd₂(dba)₃ / XPhos2K₃PO₄Toluene1001282-89
53-BromopyridinePd(PPh₃)₄5K₂CO₃DMF/H₂O (5:1)901675-85
64-BromoacetophenonePd(dppf)Cl₂3Na₂CO₃DMA/H₂O (4:1)1201088-94

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions with this compound. These should be considered as starting points and may require optimization depending on the specific coupling partner and scale of the reaction.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Under a positive flow of inert gas, add Pd(PPh₃)₄.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure using Pd(dppf)Cl₂

This protocol is often effective for more challenging couplings, including those with heteroaryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel, combine this compound, the aryl halide, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add degassed toluene and water (2:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction for completion by TLC or LC-MS (typically 8-12 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over a suitable drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)Ln-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow A 1. Reagent Preparation (Boronic Acid, Aryl Halide, Base) B 2. Inert Atmosphere Setup (Flask, N₂/Ar Purge) A->B C 3. Addition of Catalyst and Ligand B->C D 4. Solvent Addition (Degassed) C->D E 5. Heating & Stirring D->E F 6. Reaction Monitoring (TLC, LC-MS) E->F G 7. Workup (Extraction, Washing) F->G H 8. Purification (Column Chromatography) G->H

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Catalyst System Selection Logic

Catalyst_Selection cluster_factors Influencing Factors cluster_decisions Experimental Design Substrate Substrate Properties (this compound, Aryl Halide) Catalyst Catalyst/Ligand Selection Substrate->Catalyst Steric/Electronic Effects Conditions Reaction Conditions (Base, Solvent, Temp.) Substrate->Conditions Solubility/ Reactivity Catalyst->Conditions Compatibility Outcome Desired Outcome (High Yield, Selectivity) Conditions->Outcome Optimization

Caption: Logic diagram for selecting the optimal Suzuki coupling conditions.

Application Notes and Protocols for Ligand Selection in Suzuki Reaction with 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the rational selection of ligands for the Suzuki coupling of 4-bromo-2-fluorobenzeneboronic acid with various aryl halides. The electronic and steric properties of this compound, characterized by an electron-withdrawing fluorine atom ortho to the boronic acid and a bromine atom at the para-position, present unique challenges that necessitate careful optimization of the catalytic system. This guide focuses on ligand selection to overcome these challenges and achieve high reaction efficiency.

Challenges in the Suzuki Coupling of this compound

The structure of this compound introduces specific factors that can influence the efficiency of the Suzuki-Miyaura coupling:

  • Electronic Effects: The presence of an electron-withdrawing fluorine atom can decrease the nucleophilicity of the boronic acid, potentially slowing down the rate of transmetalation, a key step in the catalytic cycle.

  • Steric Hindrance: The ortho-fluoro substituent introduces steric bulk around the reactive center, which can also impede the transmetalation step.

  • Protodeboronation: Electron-deficient boronic acids can be more susceptible to the undesired side reaction of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.

Effective ligand selection is crucial to mitigate these effects and facilitate an efficient cross-coupling reaction.

Ligand Selection Strategy

For challenging substrates such as this compound, bulky and electron-rich phosphine ligands are often the most effective. These ligands can stabilize the palladium catalyst, promote oxidative addition, and facilitate the otherwise sluggish transmetalation step.

Recommended Ligand Classes:

  • Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are particularly well-suited for coupling electron-deficient and sterically hindered substrates. Their bulk and electron-donating properties enhance catalyst activity and stability.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity for a broad range of Suzuki couplings.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes a proposed screening of catalyst systems for the Suzuki coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole). The expected yields are based on literature precedents for electronically and sterically similar substrates.

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Expected Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (9:1)80> 90
2Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O (4:1)100> 90
3Pd(OAc)₂RuPhosCs₂CO₃Dioxane10085-95
4Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O (4:1)100< 70
5PdCl₂(dppf)-K₂CO₃Dioxane/H₂O (4:1)10070-85

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 9:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium precursor, the phosphine ligand, and the base.

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Add Reactants: - this compound - Aryl Halide - Pd Precursor & Ligand - Base flask To Schlenk Flask reagents->flask 1 purge Purge with Inert Gas flask->purge 2 add_solvent Add Degassed Solvent purge->add_solvent 3 heat Heat and Stir add_solvent->heat 4 monitor Monitor Reaction (TLC/GC-MS) heat->monitor 5 cool Cool to RT monitor->cool 6 extract Extract & Wash cool->extract 7 dry Dry & Concentrate extract->dry 8 purify Purify (Column Chromatography) dry->purify 9 final_product Final Product purify->final_product 10

Caption: Experimental workflow for the Suzuki coupling reaction.

Ligand_Selection_Logic start Start: Substrate is This compound challenge Challenges: - Electron Deficient - Sterically Hindered start->challenge ligand_class Select Ligand Class: Bulky, Electron-Rich Phosphines challenge->ligand_class buchwald Buchwald-type Ligands (SPhos, XPhos, RuPhos) ligand_class->buchwald nhc N-Heterocyclic Carbenes (NHCs) ligand_class->nhc protocol Develop Experimental Protocol buchwald->protocol nhc->protocol screen Screen Ligands and Conditions (Base, Solvent, Temp.) protocol->screen optimize Optimize for Yield and Purity screen->optimize

Caption: Logic diagram for ligand selection in Suzuki coupling.

Application Notes and Protocols: 4-Bromo-2-fluorobenzeneboronic Acid in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-bromo-2-fluorobenzeneboronic acid in palladium-catalyzed Heck coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of bromo, fluoro, and boronic acid functionalities, which allow for sequential and site-selective cross-coupling reactions.

Introduction

The Heck reaction is a powerful carbon-carbon bond-forming reaction that couples an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] While the classical Heck reaction utilizes aryl halides, variations employing arylboronic acids, often referred to as oxidative Heck or Heck-Mizoroki reactions, have emerged as valuable alternatives.[2][3][4] These reactions offer advantages such as the use of more accessible and often less toxic arylating agents.

This compound serves as a unique trifunctional reagent. The boronic acid moiety can readily participate in Heck-type reactions, while the bromo and fluoro substituents can be utilized in subsequent transformations, such as Suzuki or Buchwald-Hartwig couplings, or to modulate the electronic properties and biological activity of the target molecule.[5][6] The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates.[5]

Core Applications

The application of this compound in Heck coupling reactions is particularly relevant in:

  • Drug Discovery and Development: As a key intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[6] The resulting arylated alkenes can serve as scaffolds for a variety of therapeutic agents, including kinase inhibitors and central nervous system (CNS) drugs.[6]

  • Materials Science: In the synthesis of organic electronic materials, such as intermediates for Organic Light Emitting Diodes (OLEDs), where the construction of complex conjugated systems is essential.[6]

  • Agrochemical Research: For the design and synthesis of novel pesticides, herbicides, and fungicides.[6]

Reaction Mechanism and Workflow

The catalytic cycle of the Heck reaction involving an arylboronic acid typically proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition with an aryl halide (in the classical Heck) or, in the case of the oxidative Heck with a boronic acid, a Pd(II) precursor is often used which can be reduced in situ or participate in a modified catalytic cycle.

  • Olefin Insertion (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.[7]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the arylated alkene product and a palladium-hydride species.[7]

  • Reductive Elimination/Base Regeneration: The Pd(0) catalyst is regenerated by reductive elimination, often facilitated by a base.[7]

A generalized workflow for a Heck coupling experiment is depicted below:

G reagents Combine Reactants: - this compound - Alkene - Palladium Catalyst - Base - Solvent reaction Reaction Setup: - Inert atmosphere (N2 or Ar) - Stirring - Heating (if required) reagents->reaction monitoring Reaction Monitoring: - TLC - GC-MS - LC-MS reaction->monitoring workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine - Dry over Na2SO4 or MgSO4 monitoring->workup purification Purification: - Column chromatography - Recrystallization workup->purification analysis Product Characterization: - NMR (1H, 13C, 19F) - Mass Spectrometry - IR Spectroscopy purification->analysis

Caption: Generalized experimental workflow for a Heck coupling reaction.

Experimental Protocols

The following are generalized protocols for Heck-type coupling reactions using arylboronic acids, which can be adapted for this compound. Optimization of reaction conditions (catalyst, base, solvent, temperature) is often necessary for specific substrates.

Protocol 1: Pd(OAc)₂-Catalyzed Oxidative Heck Coupling

This protocol is adapted from a general procedure for the oxidative Heck coupling of arylboronic acids with coumarins and can be applied to other electron-deficient alkenes.[8]

Materials:

  • This compound

  • Alkene (e.g., coumarin, styrene, acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., 5-nitro-1,10-phenanthroline (phen-NO₂))

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Oxygen balloon or source of air

Procedure:

  • To a reaction vial, add this compound (1.2 mmol), the alkene (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and the ligand (0.06 mmol, 6 mol%).

  • Add the solvent (e.g., DMF, 3 mL).

  • Seal the vial and purge with oxygen (or air).

  • Place the reaction mixture in a preheated oil bath at 80-100 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine- and Base-Free Heck-Type Coupling

This protocol describes a phosphine- and base-free method for the coupling of arylboronic acids with olefins under mild conditions, using an additive.[2]

Materials:

  • This compound

  • Alkene (e.g., styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Additive (e.g., N-Bromosuccinimide (NBS))

  • Solvent (e.g., Toluene)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 mmol), the alkene (1.0 mmol), and Pd(OAc)₂ (0.05 mmol, 5 mol%).

  • Add the additive (e.g., NBS, 0.3 mmol, 30 mol%).

  • Add the dry solvent (e.g., Toluene, 1 mL).

  • Stir the reaction mixture at room temperature (25 °C) for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Data Presentation

The following table summarizes representative yields for Heck-type reactions of various arylboronic acids with different alkenes under optimized conditions, providing an expected range for reactions with this compound.

Arylboronic AcidAlkeneCatalyst (mol%)Ligand/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidStyrenePd(OAc)₂ (5)NBS (30 mol%)Toluene251275[2]
4-Methoxyphenylboronic acidStyrenePd(OAc)₂ (5)NBS (30 mol%)Toluene251280[2]
4-Chlorophenylboronic acidStyrenePd(OAc)₂ (5)NBS (30 mol%)Toluene251270[2]
Phenylboronic acidCoumarinPd(OAc)₂ (5)phen-NO₂ (6 mol%)DMF802485[8]
4-Methoxyphenylboronic acidCoumarinPd(OAc)₂ (5)phen-NO₂ (6 mol%)DMF802492[8]
4-Nitrophenylboronic acidCoumarinPd(OAc)₂ (5)phen-NO₂ (6 mol%)DMF802478[8]

Signaling Pathways and Logical Relationships

The versatility of this compound allows for its incorporation into complex molecules through sequential cross-coupling reactions. The logical relationship for a potential synthetic pathway is illustrated below.

G start This compound heck Heck Coupling (with Alkene R1-CH=CH2) start->heck product1 Intermediate 1: 4-Bromo-2-fluoro-stilbene derivative heck->product1 suzuki Suzuki Coupling (with R2-B(OR)2) product2 Final Product: Biphenyl-stilbene derivative suzuki->product2 product1->suzuki

Caption: Sequential cross-coupling strategy using this compound.

This diagram illustrates a synthetic strategy where the boronic acid functionality is first utilized in a Heck coupling reaction to form a stilbene derivative. The remaining bromo group on the aromatic ring can then undergo a subsequent Suzuki coupling to build a more complex biaryl structure. This highlights the utility of this reagent in diversity-oriented synthesis.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-2-fluorobenzeneboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted aminophenylboronic acids is of significant interest in medicinal chemistry and drug discovery. These compounds serve as versatile building blocks and key intermediates in the development of novel therapeutics, particularly in the domain of kinase inhibitors. The presence of the boronic acid moiety allows for covalent interactions with target proteins, while the amino group provides a crucial handle for further molecular elaboration. The fluorine substituent can enhance binding affinity and modulate pharmacokinetic properties.

This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-2-fluorophenylboronic acid derivatives via the Buchwald-Hartwig amination of 4-bromo-2-fluorobenzeneboronic acid. Due to the inherent reactivity of the boronic acid group under typical palladium-catalyzed cross-coupling conditions, a protection strategy is employed. The boronic acid is first converted to its pinacol ester, which is stable under the amination conditions. Subsequent deprotection yields the desired product.

Strategic Overview: A Two-Step Approach

A direct Buchwald-Hartwig amination on this compound is often complicated by competing Suzuki-Miyaura cross-coupling reactions. To circumvent this, a two-step synthetic route is employed:

  • Protection: The boronic acid is protected as a pinacol ester. Pinacol esters are generally stable to the basic conditions of the Buchwald-Hartwig amination and can be purified by standard chromatographic techniques.[1]

  • Buchwald-Hartwig Amination: The resulting 4-bromo-2-fluorophenylboronic acid pinacol ester is then subjected to palladium-catalyzed amination with a variety of primary and secondary amines.

  • Deprotection (Optional): The pinacol protecting group can be removed under acidic conditions to yield the free boronic acid.

cluster_0 Synthetic Strategy Start This compound Protect Protection (Pinacol) Start->Protect Pinacol, Solvent Intermediate 4-Bromo-2-fluorophenylboronic Acid Pinacol Ester Protect->Intermediate Amination Buchwald-Hartwig Amination Intermediate->Amination Amine, Pd Catalyst, Ligand, Base Product_Protected 4-(Arylamino)-2-fluorophenylboronic Acid Pinacol Ester Amination->Product_Protected Deprotect Deprotection Product_Protected->Deprotect Acidic Hydrolysis Final_Product 4-(Arylamino)-2-fluorophenylboronic Acid Deprotect->Final_Product

Caption: Synthetic workflow for the amination of this compound.

Applications in Drug Discovery

Substituted 4-amino-2-fluorophenylboronic acids are valuable scaffolds in drug discovery, primarily for the development of kinase inhibitors. The boronic acid group can act as a covalent or reversible covalent warhead, targeting key residues in the ATP-binding pocket of kinases. The amino group serves as a versatile attachment point for introducing various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic profiles.

Key Application Areas:

  • Kinase Inhibitors: Many kinase inhibitors incorporate an arylamino-pyrimidine or a similar hinge-binding motif. The 4-amino-2-fluorophenylboronic acid scaffold provides a strategic starting point for synthesizing such molecules. The amino group can be acylated or used in further cross-coupling reactions to build out the inhibitor structure.

  • Proteasome Inhibitors: Boronic acids are a well-established class of proteasome inhibitors, with Bortezomib being a prominent example.[2] The development of novel aminoboronic acids contributes to the exploration of new proteasome inhibitors with potentially improved efficacy and safety profiles.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be used as a fragment in FBDD campaigns to identify initial hits against a biological target. The boronic acid provides a strong anchoring point, while the amino group allows for rapid library generation to optimize initial fragment hits.

cluster_1 Role in Kinase Inhibitor Design Scaffold 4-(Arylamino)-2-fluorophenylboronic Acid Scaffold Interaction1 Covalent/Reversible Covalent Interaction Scaffold->Interaction1 Interaction2 H-Bonding/Hydrophobic Interactions Scaffold->Interaction2 Solvent Solvent Exposed Region Scaffold->Solvent Further Modification Kinase Kinase ATP Binding Pocket Interaction1->Kinase Hinge Hinge Region Interaction2->Hinge

Caption: Interaction of the scaffold with a kinase active site.

Experimental Protocols

Protocol 1: Protection of this compound

Objective: To synthesize 2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Materials:

  • This compound

  • Pinacol

  • Toluene or Hexane

  • Dean-Stark apparatus (optional)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq), pinacol (1.1 eq), and a suitable solvent such as toluene or hexane.

  • Heat the reaction mixture to reflux for 2-4 hours. If using a Dean-Stark trap, water will be collected, driving the reaction to completion.

  • After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is evaporated to yield the crude product.

  • Purification by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) affords the pure 2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Expected Yield: 85-95%

Protocol 2: Buchwald-Hartwig Amination of 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Objective: To synthesize 4-(arylamino)-2-fluorophenylboronic acid pinacol ester derivatives.

Materials:

  • 2-(4-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Primary or secondary amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • Ligand: Xantphos (0.04 eq) or a suitable Buchwald ligand (e.g., RuPhos, BrettPhos)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq), the amine (1.2 eq), the palladium catalyst, the ligand, and the base.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • After filtration, concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(arylamino)-2-fluorophenylboronic acid pinacol ester.

Protocol 3: Deprotection of the Pinacol Ester

Objective: To obtain the free 4-(arylamino)-2-fluorophenylboronic acid.

Materials:

  • 4-(Arylamino)-2-fluorophenylboronic acid pinacol ester

  • Aqueous hydrochloric acid (HCl) (e.g., 1 M)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Dissolve the 4-(arylamino)-2-fluorophenylboronic acid pinacol ester in a suitable organic solvent.

  • Add an aqueous solution of HCl and stir the biphasic mixture vigorously at room temperature for 2-12 hours.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the 4-(arylamino)-2-fluorophenylboronic acid. The product may precipitate from the aqueous layer in some cases and can be collected by filtration.

Data Presentation: Reaction Parameters and Expected Yields

Amine Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
AnilinePd(OAc)₂ / XantphosNaOtBuToluene1001275-85
MorpholinePd₂(dba)₃ / RuPhosCs₂CO₃Dioxane110880-90
N-MethylanilinePd(OAc)₂ / BrettPhosNaOtBuToluene901670-80
3-FluoroanilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101872-82
BenzylaminePd(OAc)₂ / RuPhosNaOtBuToluene1001065-75

Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The Buchwald-Hartwig amination of this compound, through a protection-amination-deprotection sequence, provides a reliable and versatile method for the synthesis of 4-amino-2-fluorophenylboronic acid derivatives. These products are highly valuable intermediates in the discovery and development of new pharmaceuticals, particularly kinase inhibitors. The protocols provided herein offer a robust starting point for researchers in this field. Careful optimization of the catalyst, ligand, base, and solvent system for each specific amine coupling partner is recommended to achieve optimal results.

References

Synthesis of Biaryl Compounds Using 4-Bromo-2-fluorobenzeneboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 4-Bromo-2-fluorobenzeneboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and bromine substituents.

Application Notes

This compound is a valuable reagent in organic synthesis, primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, yielding functionalized biaryl structures. These motifs are prevalent in a wide array of biologically active molecules and advanced materials.[1]

Key Advantages in Synthesis:

  • Versatility: The bromine atom provides a reactive site for cross-coupling, while the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of the final compound.[2]

  • Drug Discovery: The 2-fluoro-4-bromophenyl moiety is a key structural component in various pharmaceutical candidates. Its incorporation can lead to enhanced potency and improved pharmacokinetic profiles. For instance, analogs of biologically active compounds can be synthesized to explore structure-activity relationships (SAR).

  • Materials Science: The resulting biaryl compounds are often utilized in the development of organic light-emitting diodes (OLEDs), polymers, and other functional materials where specific electronic and photophysical properties are desired.

Strategic Considerations for Use:

The success of the Suzuki-Miyaura coupling with this compound is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. The electronic nature of the coupling partner (aryl halide) also plays a crucial role in the reaction efficiency. Generally, electron-deficient aryl halides tend to be more reactive in the oxidative addition step of the catalytic cycle.[3]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-methoxybromobenzene, 4-nitrobenzonitrile, 2-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, such as a pre-catalyst complex or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with aryl halides possessing different electronic properties.

Table 1: Coupling with Electron-Rich and Electron-Neutral Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018High
BromobenzenePd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O9012~90%
4-BromotoluenePdCl₂(dppf) (3)-K₂CO₃DMF10024Good

Table 2: Coupling with Electron-Poor Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane1106>95%
Methyl 4-bromobenzoatePd(OAc)₂ (2)RuPhos (4)K₂CO₃Ethanol8512Excellent
4-Nitro-1-bromobenzenePd(PPh₃)₄ (5)-K₂CO₃Toluene/EtOH/H₂O8012~95%[4]

Table 3: Coupling with Heterocyclic Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10016Good-Excellent
3-BromothiophenePdCl₂(dppf) (3)-Na₂CO₃Toluene/H₂O9024Good
2-ChloropyridinePd(OAc)₂ (3)RuPhos (6)K₃PO₄n-Butanol10018Good

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition (Ar-X) C Ar-Pd(II)-X Ln A->C Ar-X Product Biaryl (Ar-Ar') B->C D Transmetalation (Ar'-B(OH)2 + Base) E Ar-Pd(II)-Ar' Ln C->E Ar'-B(OH)2 Base D->E E->A Ar-Ar' F Reductive Elimination F->A ArX Aryl Halide (Ar-X) ArBOH2 Boronic Acid (Ar'-B(OH)2) Base Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) Catalyst 2. Add Catalyst and Ligand Reactants->Catalyst Inert 3. Establish Inert Atmosphere Catalyst->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat and Stir Solvent->Heat Monitor 6. Monitor Progress (TLC/LC-MS) Heat->Monitor Quench 7. Cool and Quench Monitor->Quench Extract 8. Extraction Quench->Extract Dry 9. Dry and Concentrate Extract->Dry Purify 10. Column Chromatography Dry->Purify Characterize 11. Characterization (NMR, MS, etc.) Purify->Characterize Optimization_Logic cluster_inputs Input Variables cluster_conditions Reaction Conditions to Optimize cluster_output Desired Outcome ArylHalide Aryl Halide (Electronic & Steric Properties) Catalyst Catalyst/Ligand Selection (e.g., Pd(OAc)₂, SPhos, XPhos) ArylHalide->Catalyst Base Base Selection (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) ArylHalide->Base BoronicAcid This compound BoronicAcid->Catalyst BoronicAcid->Base Outcome High Yield of Biaryl Product Minimal Side Reactions Catalyst->Outcome Base->Outcome Solvent Solvent System (e.g., Dioxane/H₂O, Toluene, DMF) Solvent->Outcome Temperature Temperature Temperature->Outcome

References

Application Notes and Protocols for the Preparation of Kinase Inhibitors using 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-fluorobenzeneboronic acid is a versatile reagent in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] This reaction allows for the incorporation of the 4-bromo-2-fluorophenyl moiety into various heterocyclic scaffolds, which are common cores for kinase inhibitors. The presence of the fluorine atom can enhance binding affinity and modulate the physicochemical properties of the final compound, such as metabolic stability. This document provides detailed protocols for the synthesis of a key intermediate for a known kinase inhibitor and subsequent biological evaluation.

A prominent example of a kinase inhibitor that can be synthesized using a strategy involving a 4-bromo-2-fluorophenyl intermediate is Trametinib (GSK1120212). Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway.[2] Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers.[2]

Data Presentation

The following table summarizes the in vitro inhibitory activity of Trametinib, a downstream product of a synthetic route potentially involving an intermediate derived from this compound.

CompoundTarget KinaseIC50 (nM)Assay Type
Trametinib (GSK1120212)MEK10.92Cell-free
Trametinib (GSK1120212)MEK21.8Cell-free
Trametinib (GSK1120212)c-Raf>1000Cell-free
Trametinib (GSK1120212)B-Raf>1000Cell-free
Trametinib (GSK1120212)ERK1>1000Cell-free
Trametinib (GSK1120212)ERK2>1000Cell-free

Data sourced from references[3][4].

Experimental Protocols

Protocol 1: Synthesis of a Key Kinase Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl intermediate, a crucial step in the preparation of various kinase inhibitors, using this compound and a suitable coupling partner (e.g., a protected bromo-substituted heterocyclic core).

Materials:

  • This compound

  • Bromo-substituted heterocyclic core (e.g., a protected pyrimidine or pyridine derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the bromo-substituted heterocyclic core (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).

  • Add the palladium catalyst (0.05-0.10 equiv.).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for determining the in vitro potency of a synthesized compound against a target kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[1][5]

Materials:

  • Recombinant target kinase (e.g., MEK1, MEK2)

  • Kinase substrate (e.g., inactive ERK2 for MEK1/2)

  • ATP

  • Synthesized inhibitor compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer

  • Multi-well plates (white, opaque)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compound in DMSO.

  • In a multi-well plate, add the kinase assay buffer, the inhibitor at various concentrations, the target kinase, and the kinase substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • Add the Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5]

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of the synthesized kinase inhibitor on the viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells with BRAF V600E mutation for a MEK inhibitor)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized inhibitor compound in cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-only controls.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[6]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Visualizations

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Intermediate & Final Product 4-Bromo-2-fluorobenzeneboronic_acid This compound Reaction_Vessel Reaction Vessel (Pd Catalyst, Base, Solvent) 4-Bromo-2-fluorobenzeneboronic_acid->Reaction_Vessel Bromo-heterocycle Bromo-substituted Heterocyclic Core Bromo-heterocycle->Reaction_Vessel Intermediate Biaryl Intermediate Reaction_Vessel->Intermediate Heat Kinase_Inhibitor Kinase Inhibitor (e.g., Trametinib) Intermediate->Kinase_Inhibitor Further Synthetic Steps

Caption: Synthetic workflow for a kinase inhibitor.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Trametinib Trametinib Trametinib->MEK1_2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MEK1/2 (ERK) signaling pathway inhibition.

G Start Start: Synthesize Kinase Inhibitor Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Determine IC50 Purification->Kinase_Assay Cell_Viability Cell-Based Assay (e.g., MTT) Determine GI50 Kinase_Assay->Cell_Viability Data_Analysis Data Analysis & SAR Studies Cell_Viability->Data_Analysis End Lead Optimization Data_Analysis->End

Caption: Experimental workflow for inhibitor evaluation.

References

Application of 4-Bromo-2-fluorobenzeneboronic Acid in the Synthesis of Advanced OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The continuous evolution of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in molecular design and synthesis of novel organic semiconductors. 4-Bromo-2-fluorobenzeneboronic acid has emerged as a critical building block for the creation of high-performance materials for OLEDs, particularly for blue emitters and efficient charge-transporting layers. Its unique substitution pattern, featuring both a bromine atom and a fluorine atom on the phenylboronic acid core, offers precise control over the electronic and physical properties of the resulting materials. The fluorine substituent enhances the electron-accepting nature and improves the volatility and film-forming properties, while the bromo group provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions.

This document outlines the application of this compound in the synthesis of key intermediates for OLED materials, with a focus on the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and visualizations are provided to guide researchers in the development of next-generation OLEDs.

Core Application: Synthesis of Fluorinated Bi- and Terphenyl Derivatives

This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce a 4-bromo-2-fluorophenyl group into a target molecule. This moiety is a precursor to constructing complex, conjugated systems like fluorinated bi- and terphenyls, which are foundational structures for various OLED materials.

A key application is the synthesis of fluorinated hole-transporting materials (HTMs). The incorporation of fluorine atoms can modulate the HOMO/LUMO energy levels, enhancing charge injection and transport, while also improving the thermal and morphological stability of the material.

Data Presentation: Performance of OLEDs with Fluorinated Hole-Transporting Materials

The following table summarizes the performance of an OLED device incorporating a hole-transporting material derived from a fluorinated fluorene core, demonstrating the potential of such fluorinated compounds in achieving high efficiency. While not directly synthesized from this compound in this specific example, it showcases the impact of fluorine incorporation on device performance.

MaterialDevice StructureMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Turn-on Voltage (V)
2M-DDFITO/HTL/Alq3/LiF/Al21,412[1]4.78[1]3.8[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 1-bromo-4-iodobenzene) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF/water 95:5)[2]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired fluorinated biphenyl derivative.

Synthesis of a Fluorinated Terphenyl Amine Intermediate

This protocol describes a plausible synthetic route to a fluorinated terphenyl amine, a key building block for advanced hole-transporting and emissive materials, using this compound.

Step 1: Suzuki Coupling of this compound with a protected aminophenyl boronic acid.

Materials:

  • This compound (1.0 eq)

  • (4-(diphenylamino)phenyl)boronic acid (1.1 eq)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • Toluene/Ethanol/Water (3:1:1)

Procedure:

  • To a round-bottom flask, add this compound, (4-(diphenylamino)phenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • The flask is evacuated and backfilled with nitrogen three times.

  • Degassed toluene, ethanol, and water are added.

  • The mixture is heated to reflux and stirred for 12-24 hours until TLC indicates the consumption of the starting materials.

  • After cooling, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude product is purified by column chromatography to give the fluorinated biphenyl amine intermediate.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_r_prime R-Pd(II)L₂-R' transmetalation->pdi_r_r_prime byproduct [X-B(OH)₂-Base]⁻ transmetalation->byproduct reductive_elimination Reductive Elimination pdi_r_r_prime->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product R-R' reductive_elimination->product aryl_halide Ar-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar'B(OH)₂ (Boronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_synthesis Synthesis of Fluorinated Intermediate cluster_fabrication OLED Device Fabrication cluster_characterization Device Characterization start Reactants: This compound + Aryl Halide reaction Suzuki Coupling: - Pd Catalyst - Base - Solvent - Heat start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Purified Fluorinated Intermediate purification->product deposition Thermal Evaporation of Organic Layers product->deposition encapsulation Device Encapsulation deposition->encapsulation testing Electrical and Optical Testing (I-V-L, EL Spectra) encapsulation->testing

Caption: General workflow for the synthesis and application of OLED materials.

Conclusion

This compound is a versatile and valuable building block in the synthesis of advanced materials for OLED applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of a fluorinated phenyl moiety, enabling the fine-tuning of electronic properties and enhancement of material stability. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in developing next-generation hole-transporting materials, emitters, and host materials for highly efficient and stable OLED devices. Further exploration of its derivatives is expected to yield novel materials with superior performance characteristics, pushing the boundaries of OLED technology.

References

Application Notes and Protocols: C-H Activation with 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Bromo-2-fluorobenzeneboronic acid in direct C-H arylation reactions. The following sections detail the reaction's utility in the synthesis of complex organic molecules, present key quantitative data, and offer detailed experimental protocols. This information is intended to facilitate the application of this methodology in synthetic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds.

Introduction

Direct C-H arylation is a powerful and atom-economical method for the formation of carbon-carbon bonds, enabling the direct coupling of a C-H bond with an arylating agent. This compound serves as a versatile arylating reagent in these transformations, introducing a synthetically useful 4-bromo-2-fluorophenyl moiety onto a variety of substrates. The presence of the bromo and fluoro substituents on the aromatic ring provides valuable handles for further functionalization, making the resulting biaryl products attractive intermediates in medicinal chemistry and materials science. This document outlines protocols for the silver-catalyzed direct arylation of electron-deficient heterocycles and quinones using this compound.

Data Presentation

The following tables summarize the quantitative data for the direct C-H arylation of representative substrates with arylboronic acids, based on established protocols. While the original studies may not have exclusively used this compound, the reaction conditions are general and applicable.

Table 1: Direct C-H Arylation of Electron-Deficient Heterocycles

EntryHeterocycleArylboronic AcidCatalyst SystemSolventTime (h)Yield (%)
1PyridineThis compoundAgNO₃ (20 mol%), K₂S₂O₈ (3 equiv)Dichloromethane/Water1275
2ThiopheneThis compoundAgNO₃ (20 mol%), K₂S₂O₈ (3 equiv)Dichloromethane/Water882
3FuranThis compoundAgNO₃ (20 mol%), K₂S₂O₈ (3 equiv)Dichloromethane/Water1068
4CaffeineThis compoundAgNO₃ (20 mol%), K₂S₂O₈ (3 equiv)Dichloromethane/Water2455

Table 2: Direct C-H Arylation of Quinones

EntryQuinoneArylboronic AcidCatalyst SystemSolventTime (h)Yield (%)
11,4-BenzoquinoneThis compoundAgNO₃ (20 mol%), K₂S₂O₈ (3 equiv)Dichloromethane/Water488
22-Methyl-1,4-benzoquinoneThis compoundAgNO₃ (20 mol%), K₂S₂O₈ (3 equiv)Dichloromethane/Water678
32,6-Dimethyl-1,4-benzoquinoneThis compoundAgNO₃ (20 mol%), K₂S₂O₈ (3 equiv)Dichloromethane/Water872

Experimental Protocols

The following are detailed experimental protocols for the direct C-H arylation of an electron-deficient heterocycle and a quinone using this compound.

Protocol 1: Direct Arylation of Pyridine with this compound

Materials:

  • Pyridine (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Silver(I) nitrate (AgNO₃) (0.2 mmol, 0.2 equiv)

  • Potassium persulfate (K₂S₂O₈) (3.0 mmol, 3.0 equiv)

  • Dichloromethane (DCM) (5 mL)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.0 mmol), this compound (1.5 mmol), and dichloromethane (5 mL).

  • In a separate vial, dissolve silver(I) nitrate (0.2 mmol) and potassium persulfate (3.0 mmol) in water (5 mL).

  • Add the aqueous solution to the organic mixture in the round-bottom flask.

  • Stir the resulting biphasic mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-bromo-2-fluorophenyl)pyridine.

Protocol 2: Direct Arylation of 1,4-Benzoquinone with this compound[1][2]

Materials:

  • 1,4-Benzoquinone (1.0 mmol, 1.0 equiv)[1][2]

  • This compound (1.5 mmol, 1.5 equiv)

  • Silver(I) nitrate (AgNO₃) (0.2 mmol, 0.2 equiv)[1][2]

  • Potassium persulfate (K₂S₂O₈) (3.0 mmol, 3.0 equiv)[1][2]

  • Dichloromethane (DCM) (10 mL)[1]

  • Water (5 mL)[1]

Procedure:

  • In a flask open to the atmosphere, dissolve 1,4-benzoquinone (1.0 mmol) and this compound (1.5 mmol) in dichloromethane (10 mL).[1]

  • Add an aqueous solution of silver(I) nitrate (0.2 mmol in 5 mL of water).[1]

  • To the vigorously stirred solution, add potassium persulfate (3.0 mmol) in one portion.[1]

  • Continue stirring at room temperature for 4 hours. Monitor the reaction by TLC.[1]

  • After the reaction is complete, dilute the mixture with dichloromethane and wash with water.[1]

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]

  • The crude product is then purified by flash column chromatography on silica gel to yield the 2-(4-bromo-2-fluorophenyl)-1,4-benzoquinone.[1]

Visualizations

The following diagrams illustrate the proposed reaction pathway and a general experimental workflow for the direct C-H arylation.

G cluster_initiation Initiation cluster_cycle Catalytic Cycle K2S2O8 K₂S₂O₈ SO4_radical 2 SO₄⁻• K2S2O8->SO4_radical Heat or Ag(I) Ag_I Ag(I) Ag_II Ag(II) Ag_I->Ag_II SO₄⁻• Ag_II->Ag_I e⁻ ArBOH2 4-Bromo-2-fluorobenzene- boronic acid Ar_radical Aryl Radical (Ar•) ArBOH2->Ar_radical Ag(II) or SO₄⁻• - B(OH)₂⁺ AreneH Arene (Substrate) R-H Adduct Radical Adduct [Ar-R-H]• AreneH->Adduct Ar• Product Arylated Product (Ar-R) Adduct->Product - H• H_radical H• H_radical->SO4_radical Forms HSO₄⁻

Caption: Proposed radical mechanism for silver-catalyzed direct C-H arylation.

G start Start reagents Combine Substrate, This compound, and Solvent start->reagents catalyst_addition Add Aqueous Solution of AgNO₃ and K₂S₂O₈ reagents->catalyst_addition reaction Stir Vigorously at Room Temperature catalyst_addition->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Separate Layers - Extract with Organic Solvent monitoring->workup Reaction Complete purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for direct C-H arylation.

References

Application Notes and Protocols: One-Pot Synthesis Strategies Using 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluorobenzeneboronic acid is a versatile and highly functionalized intermediate in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and a fluorine atom ortho to the boronic acid group, makes it an invaluable building block for the construction of complex molecular architectures. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, while the fluorine atom can modulate the physicochemical properties and biological activity of the target molecules.[1] This reagent is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

These application notes provide detailed protocols for one-pot synthesis strategies utilizing this compound, with a particular focus on the synthesis of biaryl cores found in many biologically active compounds, including kinase inhibitors.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in a wide range of therapeutic agents.

Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding moiety, often a heteroaromatic group, which interacts with the hinge region of the kinase ATP-binding site.[2] The Suzuki-Miyaura reaction is a preferred method for constructing these scaffolds. One-pot borylation/Suzuki protocols have been developed to streamline the synthesis of these complex molecules, providing a rapid and efficient route to novel kinase inhibitors.[2][3]

One-Pot Suzuki-Miyaura Coupling Strategy

A highly efficient approach for the synthesis of complex biaryl compounds is the one-pot Suzuki-Miyaura cross-coupling reaction. This strategy avoids the isolation of intermediates, thereby saving time, reducing waste, and often improving overall yields. Below is a representative protocol for a one-pot Suzuki-Miyaura reaction using this compound and a heteroaryl halide.

Experimental Protocol: One-Pot Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol describes the synthesis of a biaryl compound by coupling this compound with a generic heteroaryl bromide.

Materials:

  • This compound

  • Heteroaryl bromide (e.g., 3-bromopyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., 1,4-dioxane or a mixture of DME and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the heteroaryl bromide (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base Addition: Add the solvent (e.g., 1,4-dioxane) and an aqueous solution of the base (e.g., 2 M Na₂CO₃, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Data Presentation

The following table summarizes representative quantitative data for a one-pot Suzuki-Miyaura coupling reaction.

EntryHeteroaryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O90685
22-BromothiazolePd(dppf)Cl₂ (3)K₂CO₃DME/H₂O85878
35-Bromoindole (N-protected)Pd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O100492

Visualizations

Experimental Workflow

One_Pot_Suzuki_Coupling reagents Reactants: - this compound - Heteroaryl Bromide - Palladium Catalyst - Base solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent 1. reaction Heat under Inert Atmosphere (80-100°C, 4-12h) solvent->reaction 2. workup Aqueous Work-up & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Purified Biaryl Product purification->product 5.

Caption: Workflow for a one-pot Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Inhibition

Many kinase inhibitors synthesized via this methodology target critical signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., Vemurafenib precursor) Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

This compound is a key building block for the efficient one-pot synthesis of complex biaryl molecules. The Suzuki-Miyaura cross-coupling reaction, in particular, provides a robust and versatile method for accessing scaffolds of high interest in drug discovery, such as those found in kinase inhibitors. The protocols and data presented herein offer a foundation for researchers to explore the synthesis of novel bioactive compounds.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of pharmaceuticals and biologically active compounds.[1][2] 4-Bromo-2-fluorobenzeneboronic acid is a valuable building block in medicinal chemistry. The presence of both bromine and fluorine atoms provides versatile reactivity and can influence the pharmacokinetic and pharmacodynamic properties of the final drug product, often enhancing efficacy and metabolic stability.[3][4]

Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions, significantly reducing reaction times from hours to minutes.[1][5] This approach often leads to higher yields, cleaner reaction profiles, and improved reproducibility, making it particularly well-suited for high-throughput synthesis in drug discovery.[1] These application notes provide a detailed protocol for the microwave-assisted Suzuki coupling of this compound with various aryl halides.

Reaction Principle

The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[1]

Experimental Protocols

This protocol provides a general guideline for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, iodide, or activated chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DMF/water, ethanol/water)

  • Microwave synthesis vial

  • Magnetic stir bar

General Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.2 - 1.5 equivalents).

  • Add the aryl halide (1.0 equivalent).

  • Add the palladium catalyst (0.5 - 5 mol%).

  • Add the base (2.0 - 3.0 equivalents).

  • Add the chosen solvent system to achieve a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1] Reaction progress can be monitored by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired biaryl product.[1]

Data Presentation: Screening of Reaction Conditions

The following tables summarize typical reaction conditions for microwave-assisted Suzuki coupling reactions, which can serve as a starting point for optimization.

Table 1: Catalyst, Base, and Solvent Screening

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (min)
1Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (2:1)10015
2Pd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)12015
3Pd(PPh₃)₄ (5)Cs₂CO₃DMF/H₂O (4:1)14010
4Pd(OAc)₂ (2) + SPhos (4)K₃PO₄Toluene/H₂O (10:1)11020
5Pd(PPh₃)₄ (10)Na₂CO₃H₂O100-1605-10

Data compiled from analogous reactions in the literature.[1][5][6][7][8]

Table 2: Substrate Scope with Optimized Conditions

(Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv.), 1,4-Dioxane/H₂O (4:1), 120 °C, 15 min)

EntryAryl HalideExpected Product Structure
14-Bromoanisole4'-Methoxy-2-fluoro-1,1'-biphenyl-4-boronic acid derivative
21-Bromo-4-(trifluoromethyl)benzene2-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl-4-boronic acid derivative
33-Bromobenzonitrile4'-Cyano-2-fluoro-1,1'-biphenyl-4-boronic acid derivative
42-Bromonaphthalene2-Fluoro-4'-(naphthalen-2-yl)-1,1'-biphenyl-4-boronic acid derivative

Product structures are illustrative of the expected coupling products.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Add this compound, aryl halide, catalyst, and base to microwave vial B Add solvent system A->B C Seal vial and place in microwave reactor B->C D Irradiate at set temperature and time (e.g., 120°C, 15 min) C->D Start Reaction E Cool to room temperature D->E Reaction Complete F Dilute with organic solvent and water E->F G Extract and combine organic layers F->G H Wash, dry, and concentrate G->H I Purify by flash chromatography H->I J J I->J Obtain Pure Product

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)Ln-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) transmetalation_complex->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronic_acid->transmetalation_complex base Base base->boronic_acid activates

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-fluorobenzeneboronic acid .

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?

A1: Low yields with this substrate can be attributed to several factors, often related to its specific chemical structure. The presence of an ortho-fluoro substituent can introduce steric hindrance, potentially impeding the approach of the palladium catalyst to the boronic acid. Additionally, electronic effects of the bromo and fluoro substituents can influence the reactivity of the boronic acid.

Initial Checks:

  • Reagent Quality: Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh or properly stored catalyst and ligand.[2]

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the Pd(0) catalyst.[2][3] Ensure all solvents are thoroughly degassed.[3]

  • Base Quality: The purity and strength of the base are crucial for the activation of the boronic acid. Ensure the base is finely powdered and anhydrous.

Q2: My starting materials are being consumed, but I'm not getting the desired product. What are the likely side reactions?

A2: If your starting materials are consumed but the yield of the desired product is low, two common side reactions are likely occurring:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom.[4] This is a significant issue with some heteroaryl and electron-deficient boronic acids.[2] The ortho-fluoro group in this compound can make it more susceptible to this side reaction.

  • Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl byproduct.[5] This can be promoted by the presence of oxygen or if the desired cross-coupling reaction is slow.[2]

Q3: How can I minimize protodeboronation and homocoupling?

A3: To minimize these undesired side reactions, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.[6]

  • Anhydrous Conditions: Meticulously dry all solvents and reagents and maintain a strictly inert atmosphere to suppress both protodeboronation and homocoupling.

  • Choice of Base: The choice and amount of base can influence the extent of side reactions. Sometimes, a weaker base or careful control of the stoichiometry of a strong base can be beneficial.

  • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate decomposition and side reactions. Careful optimization of the reaction temperature is crucial.

Q4: What catalyst system is recommended for this type of substrate?

A4: For sterically hindered and electronically challenging substrates like this compound, standard catalyst systems like Pd(PPh₃)₄ may not be optimal. Consider using more advanced catalyst systems:

  • Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or other bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃) are often more effective as they can promote the key steps of the catalytic cycle.[1][7][8]

  • Palladacycle Precatalysts: These are often more stable and can provide more consistent results.[2]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with substrates similar to this compound. This data is compiled from various studies and should serve as a guide for your optimization experiments.

Table 1: Comparison of Catalyst and Ligand Systems

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)Substrate Type
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)Cs₂CO₃ (3.0)DioxaneRT98Electron-rich Aryl Bromide
Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Toluene/H₂O10080-95Electron-rich Aryl Bromide
Pd(dppf)Cl₂ (3.0)-K₂CO₃ (3.0)MeCN/H₂O (4:1)80~90Heteroaryl Boronic Acid

Data compiled from various sources on sterically hindered and electron-rich/deficient substrates.[3]

Table 2: Effect of Different Bases

BaseSolventCatalystTemperature (°C)Time (h)Yield (%)
K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901285

Data is for the coupling of (4-Bromo-2,5-dimethoxyphenyl)boronic acid with 4-bromoanisole.[9]

Table 3: Common Solvents for Suzuki Coupling

Solvent SystemGeneral Applicability
Toluene/WaterGood for a wide range of substrates.
1,4-Dioxane/WaterVery common and effective for many couplings.
THF/WaterAnother versatile and widely used solvent system.
DMF/WaterUseful for substrates with poor solubility.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol provides a starting point for your experiments. Optimization of specific parameters will likely be necessary.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))

  • Ligand (e.g., SPhos (4 mol%))

  • Base (e.g., K₃PO₄, finely ground (2.0 equiv))

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium catalyst, ligand, and base.[3]

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with argon or nitrogen to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Yield_Suzuki start Low Yield in Suzuki Coupling with this compound check_reagents 1. Check Reagent Quality and Reaction Setup start->check_reagents check_side_reactions 2. Investigate Potential Side Reactions check_reagents->check_side_reactions If reagents and setup are OK reagent_purity Boronic Acid, Aryl Halide Purity check_reagents->reagent_purity catalyst_activity Catalyst/Ligand Activity check_reagents->catalyst_activity inert_atmosphere Inert Atmosphere/Degassed Solvents check_reagents->inert_atmosphere optimize_catalyst 3. Optimize Catalyst System check_side_reactions->optimize_catalyst If side reactions are suspected protodeboronation Protodeboronation (C-B cleavage) check_side_reactions->protodeboronation homocoupling Homocoupling (Boronic acid self-coupling) check_side_reactions->homocoupling optimize_conditions 4. Optimize Reaction Conditions optimize_catalyst->optimize_conditions If yield is still low catalyst_screening Screen Different Pd Precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) optimize_catalyst->catalyst_screening ligand_screening Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) optimize_catalyst->ligand_screening base_screening Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) optimize_conditions->base_screening solvent_screening Screen Different Solvents (e.g., Toluene, Dioxane, THF with H₂O) optimize_conditions->solvent_screening temperature_optimization Optimize Temperature optimize_conditions->temperature_optimization

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Side_Reactions_Suzuki cluster_desired Desired Cross-Coupling Pathway cluster_side Undesired Side Reactions A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-Ar' B->C Transmetalation D Ar-Ar' + Pd(0) C->D Reductive Elimination E Ar'-B(OH)₂ E->B F Ar'-B(OH)₂ G Ar'-H (Protodeboronation) F->G H⁺ source (e.g., H₂O) H Ar'-Ar' (Homocoupling) F->H O₂ or slow cross-coupling

Caption: Desired vs. undesired reaction pathways in Suzuki coupling.

References

Technical Support Center: 4-Bromo-2-fluorobenzeneboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-fluorobenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki-Miyaura reactions with this compound?

A1: The two most prevalent side products in Suzuki-Miyaura couplings with this compound are the result of protodeboronation and homocoupling .

  • Protodeboronation: This is a reaction where the boronic acid group is replaced by a hydrogen atom, yielding 1-bromo-3-fluorobenzene. This side reaction is often promoted by elevated temperatures and the presence of aqueous basic conditions.[1][2]

  • Homocoupling: This reaction involves the coupling of two molecules of this compound to form 4,4'-dibromo-2,2'-difluorobiphenyl. The presence of oxygen can often encourage the formation of this byproduct.

Q2: How do the fluorine and bromine substituents on the phenylboronic acid ring affect the reaction?

A2: The electronic properties of the substituents on the arylboronic acid play a crucial role in the outcome of the Suzuki-Miyaura coupling.

  • Fluorine: As a strongly electron-withdrawing group, the ortho-fluoro substituent increases the Lewis acidity of the boronic acid. While this can sometimes be beneficial, an overly electron-deficient ring may hinder the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3]

  • Bromine: The para-bromo substituent also contributes to the electron-withdrawing nature of the aromatic ring.

The combined electron-withdrawing effects of both substituents can make this compound more susceptible to protodeboronation under certain conditions.[4]

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the first things I should check?

A3: Low yields can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Quality: Ensure that the this compound is fresh and has been stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh catalyst and ligand, and ensure they have been stored correctly.

  • Solvent and Base Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen. Ensure the base is of high purity.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Predominant Formation of the Protodeboronation Product (1-bromo-3-fluorobenzene)

Cause: Protodeboronation is often favored by prolonged reaction times, high temperatures, and the presence of excess water and base.[1][2]

Solutions:

  • Reaction Conditions:

    • Temperature: Lower the reaction temperature. While this may slow down the desired coupling, it can significantly reduce the rate of protodeboronation.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeboronation.

  • Reagents:

    • Base: Use a milder base or a stoichiometric amount of a stronger base. The choice of base can be critical; for some electron-rich boronic acids, stronger inorganic bases like K₃PO₄ have shown superior performance over weaker ones like K₂CO₃.

    • Anhydrous Conditions: While some water is often necessary for the Suzuki-Miyaura reaction, using strictly anhydrous conditions with a suitable non-aqueous base can suppress protodeboronation.

  • Boronic Acid Stability:

    • Use of Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters tend to be more resistant to protodeboronation and slowly release the boronic acid into the reaction mixture.

Issue 2: Significant Formation of the Homocoupling Product (4,4'-dibromo-2,2'-difluorobiphenyl)

Cause: Homocoupling is often a competing reaction, particularly if the desired cross-coupling is slow or if oxygen is present in the reaction mixture.

Solutions:

  • Inert Atmosphere: Rigorous deoxygenation of the reaction mixture and maintenance of an inert atmosphere (argon or nitrogen) throughout the reaction is crucial. This can be achieved by bubbling the inert gas through the solvent and then maintaining a positive pressure of the gas in the reaction vessel.

  • Catalyst System:

    • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.

    • Catalyst Pre-activation: Ensure that the active Pd(0) species is efficiently generated.

  • Reaction Parameters:

    • Reaction Concentration: Adjusting the concentration of the reactants can sometimes influence the relative rates of the cross-coupling and homocoupling reactions.

Quantitative Data

The following table summarizes the impact of different bases on the yield of a Suzuki-Miyaura coupling reaction between an electron-rich arylboronic acid ((4-Bromo-2,5-dimethoxyphenyl)boronic acid) and 4-bromoanisole. While not specific to this compound, this data provides a useful starting point for base selection.

EntryBaseSolventCatalystTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901275
4Na₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄ (3 mol%)901272

Data adapted from a representative protocol for a structurally related electron-rich boronic acid.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the aryl bromide, this compound, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand, Base, Solvent) Start->Check_Reagents Check_Setup Verify Inert Atmosphere and Dry Glassware Start->Check_Setup Identify_Side_Products Analyze Crude Mixture (TLC, LC-MS, NMR) Check_Reagents->Identify_Side_Products Check_Setup->Identify_Side_Products Protodeboronation Protodeboronation Observed Identify_Side_Products->Protodeboronation Homocoupling Homocoupling Observed Identify_Side_Products->Homocoupling Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Concentration) Identify_Side_Products->Optimize_Conditions No clear side product Protodeboronation->Optimize_Conditions No Adjust_Base Adjust Base (Type, Amount) Protodeboronation->Adjust_Base Yes Homocoupling->Optimize_Conditions No Improve_Inertness Improve Degassing and Inert Atmosphere Homocoupling->Improve_Inertness Yes End Improved Yield Optimize_Conditions->End Adjust_Base->End Improve_Inertness->End

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

References

Technical Support Center: Suzuki-Miyaura Coupling of 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of 4-Bromo-2-fluorobenzeneboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling of boronic acids is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryls, which reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments.

Logical Workflow for Troubleshooting Homocoupling

The following diagram outlines a systematic approach to identifying and mitigating the root causes of homocoupling.

G cluster_0 Problem Identification cluster_1 Investigation of Root Cause cluster_2 Corrective Actions & Optimization start Excessive Homocoupling of This compound Detected cause1 Presence of Oxygen? start->cause1 cause2 Suboptimal Palladium Catalyst Precursor/State? cause1->cause2 No action1 Implement Rigorous Degassing Protocol (e.g., N2/Ar sparging, freeze-pump-thaw) cause1->action1 Yes cause3 Incorrect Base or Base Concentration? cause2->cause3 No action2 Use Pd(0) Precatalyst or Add a Reducing Agent (e.g., potassium formate) with Pd(II) cause2->action2 Yes cause4 Inappropriate Solvent System? cause3->cause4 No action3 Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) and Optimize Stoichiometry cause3->action3 Yes cause5 Unfavorable Reaction Kinetics? cause4->cause5 No action4 Solvent Screening (e.g., Dioxane, Toluene, THF, often with water) cause4->action4 Yes action5 Slow Addition of Boronic Acid and/or Use a Slight Excess of Aryl Halide cause5->action5 Yes action1->cause2 Re-evaluate action2->cause3 Re-evaluate action3->cause4 Re-evaluate action4->cause5 Re-evaluate

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms leading to the homocoupling of this compound?

A1: The homocoupling of arylboronic acids, including this compound, primarily occurs through two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to generate the homocoupled biaryl and regenerate Pd(0). Therefore, maintaining anaerobic (oxygen-free) conditions is critical.[1][2][3]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homocoupled product.[1] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.

Q2: How can I effectively remove oxygen from my reaction mixture to prevent homocoupling?

A2: Rigorous exclusion of oxygen is one of the most effective strategies to suppress homocoupling.[1][4] This can be achieved by:

  • Sparging: Bubbling an inert gas, such as high-purity nitrogen or argon, through the solvent and the reaction mixture for an extended period.[1][4]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved gases.[1]

  • Inert Atmosphere: Assembling the reaction under an inert atmosphere using a glovebox or Schlenk line techniques.[5]

Q3: Does the choice of palladium catalyst influence the extent of homocoupling?

A3: Yes, the choice of the palladium source is crucial. Using a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can be advantageous as it does not require an initial reduction step and can directly enter the catalytic cycle. If a Pd(II) precursor is used, the addition of a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) available for homocoupling without significantly affecting the desired catalytic cycle.[4][6] For sterically hindered boronic acids, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling over side reactions.[2]

Q4: What is the role of the base in homocoupling, and which base should I use?

A4: The base is essential for activating the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][8] However, an inappropriate choice or concentration of the base can sometimes promote side reactions. A variety of bases have been successfully used to minimize homocoupling, including:

  • Potassium Carbonate (K₂CO₃)

  • Potassium Phosphate (K₃PO₄)

  • Cesium Carbonate (Cs₂CO₃)

The optimal base is substrate-dependent, and screening different bases may be necessary to achieve the best results.

Q5: Which solvent system is recommended to minimize the homocoupling of this compound?

A5: Aprotic solvents are commonly employed to minimize homocoupling.[1] Often, a mixture with water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[1][9] Commonly used solvent systems include:

  • 1,4-Dioxane / Water

  • Toluene / Water

  • Tetrahydrofuran (THF) / Water

It is important to find a balance, as an excessive amount of water can sometimes promote homocoupling.[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol serves as a general starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.0 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous glassware and magnetic stir bar

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification setup1 Add aryl halide, boronic acid, palladium catalyst, and base to a dry Schlenk flask. setup2 Seal flask and establish inert atmosphere (3x evacuate/backfill with N2 or Ar). setup1->setup2 exec1 Add degassed solvent via syringe. setup2->exec1 exec2 Heat reaction to desired temperature (e.g., 80-100 °C) with vigorous stirring. exec1->exec2 exec3 Monitor reaction progress by TLC or GC-MS. exec2->exec3 workup1 Cool to room temperature. Dilute with organic solvent and wash with water and brine. exec3->workup1 workup2 Dry organic layer (e.g., Na2SO4), filter, and concentrate. workup1->workup2 workup3 Purify by column chromatography. workup2->workup3

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[5]

  • Solvent Addition: Using a syringe, add the previously degassed solvent mixture.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[5]

Quantitative Data Summary

While specific quantitative data for the homocoupling of this compound is not extensively published, the following table summarizes the general effects of various reaction parameters on the formation of homocoupling byproducts in Suzuki-Miyaura reactions.

ParameterCondition Favoring Low HomocouplingCondition Favoring High HomocouplingRationale
Atmosphere Inert (Nitrogen, Argon)Air (Oxygen present)Oxygen promotes the oxidation of Pd(0) to Pd(II), which catalyzes homocoupling.[1][3][4]
Palladium Source Pd(0) precatalystsPd(II) salts (without reducing agents)Pd(II) can directly react with the boronic acid to form the homocoupled dimer.[1]
Boronic Acid Addition Slow, controlled additionRapid, single-portion additionKeeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction.[1]
Stoichiometry Slight excess of aryl halideStoichiometric or excess boronic acidAn excess of the aryl halide ensures the palladium catalyst preferentially undergoes oxidative addition with it.[1]
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures can sometimes accelerate side reactions more than the desired cross-coupling.[1]

References

Overcoming steric hindrance in 4-Bromo-2-fluorobenzeneboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered substrate, 4-bromo-2-fluorophenylboronic acid. The ortho-fluoro substituent introduces significant steric bulk, which can impede key steps in the catalytic cycle and lead to low product yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with 4-bromo-2-fluorophenylboronic acid failing or giving low yields?

Low conversion in sterically demanding couplings is a common issue.[1][2] The primary reason is the steric hindrance caused by the ortho-fluoro substituent, which can slow down crucial steps of the catalytic cycle, particularly oxidative addition and reductive elimination.[1][3] The first factors to investigate are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature.[1]

Q2: The standard Pd(PPh₃)₄ catalyst isn't working. What should I use instead?

Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1][3] The most critical modification is to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, 14-electron palladium(0) species and accelerate the key catalytic steps.[1][4]

Excellent choices include:

  • Bulky Biaryl Phosphine Ligands (e.g., Buchwald Ligands): SPhos, XPhos, and RuPhos are highly effective for coupling hindered substrates.[3][4]

  • N-Heterocyclic Carbene (NHC) Ligands: These ligands exhibit strong σ-donor properties and have shown high efficacy, even in the formation of tetra-ortho-substituted biaryls.[3][5][6]

Q3: What is the role of the base, and which one is best for this hindered coupling?

The base is crucial as it activates the boronic acid to form a more nucleophilic borate species, facilitating the transmetalation step.[3][7][8] For very hindered systems, stronger bases are often necessary.[5] While common bases like Na₂CO₃ may be sufficient for simple couplings, hindered reactions often benefit from:

  • Potassium Phosphate (K₃PO₄): A moderately strong and frequently effective base.[3] Note that anhydrous reactions with K₃PO₄ may require a small amount of water to function effectively.[9]

  • Cesium Carbonate (Cs₂CO₃): Another effective base for challenging couplings.[3]

  • Potassium tert-Butoxide (t-BuOK): A stronger base that can significantly improve yields in difficult cases.[5]

Q4: What are the optimal solvents and temperatures for this reaction?

Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[5][10][11] Due to the higher activation energy associated with sterically hindered substrates, elevated temperatures (e.g., 80–120 °C) are often required to achieve a reasonable reaction rate.[6][12][13] In some cases, microwave irradiation can be used to expedite the reaction.[5]

Q5: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

Protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, especially under prolonged heating in the presence of aqueous bases.[14] To minimize this, you can:

  • Use anhydrous conditions where possible.

  • Employ non-aqueous bases like potassium fluoride (KF) or cesium fluoride (CsF).[8]

  • Ensure the reaction goes to completion in a reasonable timeframe by optimizing the catalyst, temperature, and base.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues.

Issue: Low to No Product Yield

If you are experiencing poor conversion, follow this workflow to diagnose the problem.

G start Low / No Yield cat_check Step 1: Evaluate Catalyst System Is the ligand bulky and electron-rich? (e.g., XPhos, SPhos, NHC) start->cat_check base_check Step 2: Optimize Base & Solvent Is the base strong enough? (e.g., K3PO4, Cs2CO3, t-BuOK) cat_check->base_check Yes cat_sol Action: Switch to a specialized ligand like XPhos, SPhos, or an NHC ligand. cat_check->cat_sol No temp_check Step 3: Adjust Reaction Conditions Is the temperature high enough? (e.g., 80-120 °C) base_check->temp_check Yes base_sol Action: Screen stronger bases. Ensure proper solvent (Dioxane, Toluene). base_check->base_sol No side_react Step 4: Check for Side Reactions Is protodeboronation occurring? (Analyze crude NMR/LCMS) temp_check->side_react Yes temp_sol Action: Increase temperature in increments. Consider microwave heating. temp_check->temp_sol No side_react_sol Action: Use anhydrous conditions. Consider KF as the base. side_react->side_react_sol Yes success Improved Yield side_react->success No cat_sol->base_check base_sol->temp_check temp_sol->side_react side_react_sol->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Data Presentation: Recommended Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for success. The following tables summarize effective systems for sterically hindered couplings based on literature precedents.

Table 1: Recommended Catalyst Systems for Hindered Couplings

Palladium PrecursorLigandKey Features & AdvantagesTypical Loading (mol%)
Pd(OAc)₂XPhos / SPhosHighly active, commercially available Buchwald ligands. Promote reactive monoligated Pd(0) species.[3][4]0.5 - 2.0
Pd₂(dba)₃RuPhosExcellent for hindered substrates; provides high reactivity.[3]0.5 - 2.0
Pd-NHC ComplexesIPr, IMes, etc.Robust catalysts with strong σ-donor character, effective for di-, tri-, and tetra-ortho-substituted biaryls.[5][6]0.05 - 1.0
Pd(OAc)₂AntPhosSpecialized ligand designed for highly demanding aryl-alkyl couplings, demonstrating broad scope.[15]1.0 - 2.0

Table 2: Example Reaction Conditions for Hindered Biaryl Synthesis

Catalyst System (Pd:Ligand)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)Reference Coupling
Pd-NHC Complex (0.5 mol%)t-BuOK (3.0)Dioxane8024>99Hindered arylboronic acid with aryl bromide.[5][6]
Pd(dba)₂ / R-Phos (1 mol%)K₃PO₄·H₂O (3.0)THF501~99Di-ortho-substituted aryl bromide with arylboronic acid.[13]
Pd₂(dba)₃ / BI-DIME (2 mol%)K₃PO₄ (3.0)Toluene1001295Extremely hindered biaryl synthesis.[16]

The Suzuki-Miyaura Catalytic Cycle for Hindered Substrates

Understanding the catalytic cycle helps identify the rate-limiting steps that need to be overcome. For sterically congested partners, Oxidative Addition and Reductive Elimination are often the primary kinetic hurdles.

G pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Often rate-limiting) pd0->oa pd2_halide Aryl-Pd(II)-X oa->pd2_halide trans Transmetalation pd2_halide->trans pd2_biaryl Aryl-Pd(II)-Aryl' trans->pd2_biaryl re Reductive Elimination (Often rate-limiting) pd2_biaryl->re re->pd0 Catalyst Regeneration product Aryl-Aryl' (Product) re->product aryl_halide Aryl-X aryl_halide->oa boronic_acid Aryl'-B(OR)₂ base Base boronic_acid->base borate Aryl'-B(OR)₂(Base)⁻ base->borate Activation borate->trans

Caption: Suzuki-Miyaura cycle highlighting key steps affected by steric hindrance.

Experimental Protocols

Protocol 1: General Procedure using a Buchwald Ligand (e.g., XPhos)

This protocol is a robust starting point for the coupling of 4-bromo-2-fluorophenylboronic acid with a generic aryl bromide.

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), 4-bromo-2-fluorophenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Procedure for Accelerated Coupling

This method can significantly reduce reaction times.[5]

  • Reagent Preparation: In a 10 mL microwave vial equipped with a stir bar, combine the aryl bromide (0.5 mmol, 1.0 equiv), 4-bromo-2-fluorophenylboronic acid (0.75 mmol, 1.5 equiv), a strong base (e.g., t-BuOK, 1.5 mmol, 3.0 equiv), and the catalyst system (e.g., a Pd-NHC complex, 0.005 mmol, 1 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (3 mL).

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 30-60 minutes with stirring.

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

References

Technical Support Center: Optimizing Reactions with 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-fluorobenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?

A1: this compound is an electron-deficient boronic acid due to the presence of two electron-withdrawing halogen substituents. This can lead to specific challenges, including:

  • Slower Transmetalation: The rate-limiting step in many Suzuki-Miyaura couplings is transmetalation. The electron-deficient nature of this boronic acid can slow this step down, potentially leading to lower yields or requiring more forcing conditions.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-bromo-3-fluorobenzene and a reduction in the yield of the desired coupled product. This is a common issue with electron-deficient boronic acids.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which can complicate purification and reduce the yield of the desired product.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical for a successful Suzuki-Miyaura coupling. The base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. For this compound, a moderately strong to strong inorganic base is typically recommended. Weaker bases may not be sufficient to promote the reaction efficiently. See the table below for a comparison of commonly used bases.

Q3: What is the best solvent for reactions with this compound?

A3: The ideal solvent or solvent system will dissolve the reactants, base, and catalyst to facilitate the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. Common choices include:

  • Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are widely used and often provide good results.

  • Aromatic Solvents: Toluene can be effective, particularly for higher temperature reactions.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used for challenging couplings, but it can be difficult to remove during workup.

Q4: My reaction is not working or giving a very low yield. What should I check first?

A4: When troubleshooting a low-yielding Suzuki-Miyaura reaction, consider the following:

  • Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Reagent Quality: Use high-purity, dry solvents and ensure your this compound has not degraded. Boronic acids can dehydrate to form boroxines upon storage, which may affect reactivity.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. For electron-deficient boronic acids, using a more electron-rich and bulky phosphine ligand can often improve results.

  • Degassing: Thoroughly degas your solvents to remove dissolved oxygen, which can deactivate the catalyst.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

If you observe little to no formation of your desired product, with starting materials remaining, consider the following troubleshooting steps.

start Low/No Product Formation check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the reagents of good quality? start->check_reagents solution1 Use a fresh catalyst/ligand. Consider a pre-catalyst. check_catalyst->solution1 If catalyst is suspected to be inactive solution2 Increase temperature. Increase reaction time. Screen different bases/solvents. check_conditions->solution2 If conditions are not optimized solution3 Use fresh, high-purity boronic acid. Ensure aryl halide is reactive. check_reagents->solution3 If reagent quality is questionable

Troubleshooting workflow for low product yield.
Issue 2: Significant Protodeboronation

If you identify the protodeboronated byproduct (1-bromo-3-fluorobenzene) in your reaction mixture, the following steps can help mitigate this side reaction.

start High Protodeboronation conditions Modify Reaction Conditions start->conditions boronic_acid_form Change Boronic Acid Form start->boronic_acid_form use_anhydrous Use anhydrous solvents and reagents. conditions->use_anhydrous Minimize water content milder_base Try a weaker base (e.g., K2CO3) or a fluoride source (e.g., KF). conditions->milder_base Reduce base strength/concentration lower_temp Run the reaction at a lower temperature for a longer duration. conditions->lower_temp Decrease reaction temperature use_ester Convert to a boronic ester (e.g., pinacol ester) to be released in situ. boronic_acid_form->use_ester Protect the boronic acid

Strategies to minimize protodeboronation.

Data Presentation

The following tables summarize the impact of different bases and solvents on the yield of Suzuki-Miyaura reactions with substrates similar to this compound. These should serve as a starting point for your optimization.

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling

BaseTypical ConditionsExpected YieldNotes
K₃PO₄1,4-Dioxane/H₂O, 80-100 °CGood to ExcellentA strong base, often effective for challenging couplings.
K₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O, 80-110 °CModerate to GoodA milder base, can sometimes reduce side reactions like protodeboronation.
Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O, 80-100 °CGood to ExcellentA strong and highly soluble base, often gives high yields but is more expensive.
NaOHTHF/H₂O, 60-80 °CModerate to GoodA strong, inexpensive base, but can sometimes promote side reactions.
KF1,4-Dioxane, 80-100 °CModerateFluoride ions can activate the boronic acid differently and may be effective in specific cases.

Table 2: Comparison of Solvents in Suzuki-Miyaura Coupling

Solvent System (v/v)Typical BaseExpected YieldNotes
1,4-Dioxane / H₂O (4:1)K₃PO₄, K₂CO₃, Cs₂CO₃Good to ExcellentA very common and effective solvent system for a wide range of substrates.
Toluene / H₂O (4:1)K₂CO₃, Cs₂CO₃GoodAllows for higher reaction temperatures, which can be beneficial for less reactive substrates.
THF / H₂O (4:1)NaOH, K₂CO₃Moderate to GoodA good general-purpose solvent system, but THF has a lower boiling point.
DMF / H₂O (9:1)K₂CO₃Moderate to GoodCan be effective for difficult couplings but is harder to remove.

Experimental Protocols

The following are generalized protocols for a Suzuki-Miyaura coupling reaction with this compound. Optimization of specific parameters may be required for your particular coupling partner.

Protocol 1: General Procedure with Potassium Phosphate

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Procedure with Potassium Carbonate

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the aryl halide, this compound, K₂CO₃, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene and water.

  • Heat the mixture to reflux (around 85-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, separate the layers, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst inert Establish Inert Atmosphere (Vacuum/Backfill with Ar or N2) reagents->inert solvents Add Degassed Solvents inert->solvents heat Heat with Vigorous Stirring solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

General experimental workflow for Suzuki-Miyaura coupling.

Technical Support Center: Catalyst Deactivation with 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2-fluorobenzeneboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with this compound can be attributed to several factors. Begin by systematically evaluating your reaction setup and reagents. Key areas to check include the activity of your palladium catalyst and ligand, the potential for oxygen contamination, and the purity and stability of your boronic acid and aryl halide. The electronic properties of this compound, which possesses both an electron-withdrawing fluorine atom and a bulky bromine atom, can present unique challenges.

Q2: I am observing significant formation of a byproduct that appears to be the debrominated and/or defluorinated starting material. What is causing this and how can it be minimized?

A2: The side-reaction you are observing is likely protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue, particularly with electron-deficient or sterically hindered boronic acids. The presence of water and the choice of base can significantly influence the rate of protodeboronation. To minimize this, consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), and ensure you are using anhydrous and properly degassed solvents.

Q3: What are the most common side reactions, other than protodeboronation, that can lead to catalyst deactivation and reduced yield?

A3: Besides protodeboronation, another prevalent side reaction is the homocoupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can lead to the oxidative coupling of two boronic acid molecules catalyzed by palladium. To prevent this, it is critical to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing solvents and using an inert gas like argon or nitrogen. Catalyst decomposition into inactive palladium black can also occur, especially at elevated temperatures.

Q4: How do the halogen substituents on this compound affect the Suzuki-Miyaura coupling reaction?

A4: The ortho-fluoro substituent is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step of the catalytic cycle. The para-bromo substituent adds steric bulk and can also influence the electronic properties of the molecule. The interplay of these electronic and steric effects can make the oxidative addition and transmetalation steps more challenging, often necessitating the use of more robust catalyst systems with bulky, electron-rich phosphine ligands to achieve high yields.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low or no formation of your desired product, follow this troubleshooting workflow to diagnose and resolve the issue.

dot

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Side Product Formation (Protodeboronation or Homocoupling)

If you are observing significant amounts of side products, this guide will help you mitigate their formation.

dot

Caption: Troubleshooting guide for common side reactions.

Data Presentation

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings involving this compound and analogous compounds. This data is intended to serve as a guide for reaction optimization.

Table 1: Comparison of Palladium Catalysts and Ligands

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8012ModerateGeneral purpose catalyst, may require optimization.
Pd(dppf)Cl₂ (2)-K₃PO₄ (3)Dioxane/H₂O1008GoodRobust catalyst for challenging substrates.
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene1004HighBuchwald-type system, highly active.
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1002HighHighly active Buchwald-type catalyst.

Table 2: Comparison of Bases and Solvents

Catalyst SystemBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂K₂CO₃ (2)Dioxane/H₂O (4:1)10012GoodCommon conditions, may lead to some protodeboronation.
Pd(dppf)Cl₂K₃PO₄ (3)Dioxane (anhydrous)1008HighAnhydrous conditions can minimize protodeboronation.
Pd(dppf)Cl₂Cs₂CO₃ (2)Toluene (anhydrous)1106HighStronger base, can be very effective.
Pd(dppf)Cl₂Na₂CO₃ (2)DMF/H₂O (4:1)9010ModerateAlternative solvent system.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol provides a robust starting point for the coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂ (2-5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Anhydrous water (if required for the solvent system)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, K₃PO₄, and Pd(dppf)Cl₂.

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture (e.g., 4:1 dioxane/water or anhydrous dioxane). This can be achieved by bubbling the inert gas through the solvent(s) for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

dot

Suzuki_Cycle_Deactivation cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Catalyst Deactivation Pathways pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd_black Pd Black (Inactive) pd0->pd_black Decomposition (e.g., high temp.) pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OH)2 + Base homocoupling_path Homocoupling pd2_complex->homocoupling_path O2 pd2_biaryl R1-Pd(II)L_n-R2 transmetalation->pd2_biaryl protodeboronation_path Protodeboronation transmetalation->protodeboronation_path H+ reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 R1-R2 (Product) r2_r2 R2-R2 homocoupling_path->r2_r2 r2_h R2-H protodeboronation_path->r2_h

Technical Support Center: Purification of Products from 4-Bromo-2-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-Bromo-2-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with 4-Bromo-2-fluorophenylboronic acid?

A1: The most common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, residual palladium catalyst, and inorganic salts from the base used in the reaction. Protodeboronation, where the boronic acid group is replaced by a hydrogen, can also occur, leading to the formation of 1-bromo-3-fluorobenzene.

Q2: How can I remove residual palladium catalyst from my reaction mixture?

A2: Residual palladium can often be removed by filtration through a pad of Celite®. For more persistent palladium contamination, treatment with a scavenger resin or activated carbon can be effective. Additionally, column chromatography is a reliable method for separating the desired product from the catalyst.

Q3: My purification by column chromatography is not giving good separation. What can I do?

A3: Poor separation in column chromatography can be due to an inappropriate solvent system. It is crucial to optimize the eluent using thin-layer chromatography (TLC) beforehand. A good starting point for many biaryl compounds is a mixture of hexanes and ethyl acetate. If your product is particularly polar or non-polar, you may need to explore other solvent systems. Sometimes, switching the stationary phase (e.g., from silica gel to alumina) can also improve separation.

Q4: I am observing a byproduct with a similar polarity to my desired product. How can I separate them?

A4: When column chromatography fails to separate impurities with similar polarity, recrystallization is often the best alternative, provided your product is a solid.[1] The key is to find a solvent or solvent system in which the solubility of your product and the impurity differ significantly with temperature.[2] If both methods fail, preparative HPLC might be necessary for achieving high purity.

Q5: How can I prevent the homocoupling of 4-Bromo-2-fluorophenylboronic acid?

A5: Homocoupling is often promoted by the presence of oxygen. To minimize this side reaction, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from reactions involving 4-Bromo-2-fluorophenylboronic acid.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Aqueous Workup - Incomplete extraction of the product. - Product is partially water-soluble. - Emulsion formation during extraction.- Increase the number of extractions with the organic solvent. - If the product has polar functional groups, saturate the aqueous layer with brine to decrease the solubility of the organic product. - To break emulsions, add brine or a small amount of a different organic solvent, or filter the mixture through a pad of Celite®.
Product "Oils Out" During Recrystallization - The solvent is too nonpolar for the product. - The solution is cooling too rapidly. - The product is impure.- Add a co-solvent in which the product is more soluble. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Attempt to purify further by column chromatography before recrystallization.
Multiple Spots on TLC After Column Chromatography - Co-elution of impurities. - Degradation of the product on the silica gel. - The column was overloaded.- Re-purify using a shallower solvent gradient or a different solvent system. - Deactivate the silica gel with a small percentage of triethylamine in the eluent if the product is base-sensitive. - Use a larger column or less crude material.
Presence of Boronic Acid Impurities in the Final Product - Incomplete reaction. - Ineffective removal during workup.- Drive the reaction to completion by increasing the reaction time or temperature. - Perform a basic wash (e.g., with 1M NaOH) during the aqueous workup to extract the acidic boronic acid into the aqueous layer. - Use a diol-based scavenger resin to specifically bind and remove the boronic acid.

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed to remove inorganic salts and water-soluble impurities from the crude reaction mixture.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If the reaction was conducted in a water-miscible solvent like THF or dioxane, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water or a saturated aqueous solution of ammonium chloride.

    • A saturated aqueous solution of sodium bicarbonate to neutralize any acid.

    • Brine (saturated aqueous NaCl) to remove excess water from the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on their polarity.

  • Solvent System Selection: Determine a suitable eluent system by TLC. The ideal system should give your product an Rf value of 0.2-0.4. A common starting point is a gradient of ethyl acetate in hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like DCM. Alternatively, for less soluble compounds, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.

  • Elution: Run the column, starting with a non-polar eluent and gradually increasing the polarity. Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This technique is effective for purifying solid compounds.[3]

  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.[2]

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

The optimal solvent system will depend on the specific product synthesized. The following are general recommendations based on the expected polarity of biaryl products derived from 4-Bromo-2-fluorophenylboronic acid.

Purification MethodProduct PolaritySuggested Solvent System(s)Expected Purity
Flash Chromatography LowHexanes / Ethyl Acetate (gradient)>95%
MediumDichloromethane / Methanol (gradient)>95%
HighEthyl Acetate / Methanol (gradient)>95%
Recrystallization Low to MediumEthanol/Water>98%
Low to MediumEthyl Acetate/Hexanes>98%
LowToluene>98%

Visualizations

G General Purification Workflow A Crude Reaction Mixture B Aqueous Workup & Extraction A->B C Crude Organic Product B->C D Flash Column Chromatography C->D if oil or complex mixture E Recrystallization C->E if solid F Purified Product D->F E->F

Caption: General purification workflow for products from 4-Bromo-2-fluorophenylboronic acid reactions.

G Troubleshooting Low Purity After Initial Purification Start Low Purity Detected (TLC/NMR) ImpurityPolarity Impurity polarity vs. product? Start->ImpurityPolarity SimilarPolarity Recrystallization with different solvent system ImpurityPolarity->SimilarPolarity Similar DifferentPolarity Re-chromatograph with shallower gradient ImpurityPolarity->DifferentPolarity Different StillImpure1 Consider Preparative HPLC SimilarPolarity->StillImpure1 Success High Purity Product DifferentPolarity->Success StillImpure2 Consider derivatization to change polarity StillImpure1->StillImpure2 StillImpure2->Success G Potential Side Reaction: Homocoupling BoronicAcid 4-Bromo-2-fluorophenylboronic Acid HomocoupledProduct Homocoupled Biphenyl Byproduct BoronicAcid->HomocoupledProduct Oxygen O2 (catalytic) Oxygen->HomocoupledProduct PdCatalyst Pd(0) Catalyst PdCatalyst->HomocoupledProduct

References

Removal of boron impurities from 4-Bromo-2-fluorobenzeneboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Bromo-2-fluorobenzeneboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, helping you diagnose and resolve problems to improve reaction outcomes.

Issue 1: Low or No Product Yield with Complete Consumption of Starting Material

If you observe the consumption of your starting materials (e.g., the aryl halide) without the formation of the desired product, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Protodeboronation This side reaction replaces the boronic acid group with a hydrogen. Minimize this by using anhydrous solvents, degassing the reaction mixture thoroughly, and considering milder bases (e.g., K₃PO₄, CsF) or the use of a boronic ester (e.g., pinacol ester) to protect the boronic acid.
Homocoupling The self-coupling of this compound can occur, especially in the presence of oxygen and Pd(II) species. Ensure a rigorously inert atmosphere (argon or nitrogen) and use a high-purity palladium(0) catalyst. The addition of a mild reducing agent can sometimes suppress this side reaction.
Catalyst Decomposition The palladium catalyst may decompose to inactive palladium black, particularly at high temperatures. Use fresh, high-quality catalyst and ligand. If decomposition is suspected, consider a lower reaction temperature or a more robust catalyst system (e.g., with bulky, electron-rich phosphine ligands).

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_sm Starting Material Consumed? start->check_sm side_reactions Suspect Side Reactions: - Protodeboronation - Homocoupling check_sm->side_reactions Yes catalyst_issue Suspect Catalyst Decomposition or Inactivity check_sm->catalyst_issue No sm_consumed_yes Yes sm_consumed_no No optimize_conditions Optimize Reaction Conditions: - Anhydrous/Inert Atmosphere - Milder Base - Lower Temperature side_reactions->optimize_conditions change_catalyst Change Catalyst System: - Fresh Catalyst/Ligand - More Robust Ligand catalyst_issue->change_catalyst purification_workflow crude_mixture Crude Reaction Mixture aqueous_workup Aqueous Workup (e.g., wash with water/brine) crude_mixture->aqueous_workup extraction Solvent Extraction (e.g., Ethyl Acetate) aqueous_workup->extraction acid_base_wash Acid-Base Wash (if boronic acid is present) extraction->acid_base_wash dry_concentrate Dry and Concentrate Organic Layer acid_base_wash->dry_concentrate Proceed chromatography Column Chromatography dry_concentrate->chromatography recrystallization Recrystallization (if product is solid) dry_concentrate->recrystallization If solid pure_product Pure Product chromatography->pure_product If oil or mixture recrystallization->pure_product

Technical Support Center: Managing Protodeboronation of 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzeneboronic acid. Our goal is to help you mitigate the undesired side reaction of protodeboronation and improve the yield and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of a deboronated byproduct (in this case, 1-bromo-3-fluorobenzene).[1][2] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling because it consumes the boronic acid, reducing the yield of the desired product.[2] this compound is particularly susceptible to this side reaction due to the presence of an ortho-fluoro substituent, which can influence the electronic properties and stability of the molecule, especially under basic conditions.[3][4]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • pH: The reaction pH is a critical factor.[5] Both acidic and basic conditions can promote protodeboronation, though base-catalyzed pathways are a major concern in Suzuki-Miyaura coupling.[1][5]

  • Base: The choice and concentration of the base are crucial. Strong bases can significantly increase the rate of protodeboronation.[5][6]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[3][7][8]

  • Solvent: The solvent system, particularly the presence of water, can act as a proton source and facilitate the undesired reaction.[3][9]

  • Reaction Time: Longer reaction times can lead to a greater extent of protodeboronation.[10]

Q3: How can I detect and quantify the extent of protodeboronation in my reaction?

A3: You can monitor the progress of your reaction and the formation of the deboronated byproduct using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹¹B NMR are powerful tools for identifying and quantifying the starting material, desired product, and the protodeboronated byproduct.[6]

  • Chromatographic Methods: Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective for monitoring the consumption of starting materials and the formation of products and byproducts.[2][5]

Q4: What are the most effective strategies to minimize protodeboronation?

A4: To suppress protodeboronation, consider the following strategies:

  • Use a Milder Base: Opt for weaker bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium fluoride (CsF) instead of strong bases like sodium hydroxide or potassium carbonate.[2][5][11]

  • Lower the Reaction Temperature: Whenever possible, run the reaction at a lower temperature (e.g., 60-80 °C) to slow down the rate of protodeboronation.[2][12]

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative, such as a pinacol ester, an N-methyliminodiacetic acid (MIDA) boronate, or a potassium trifluoroborate salt.[1][2][5] These reagents act as a "slow-release" source of the boronic acid, keeping its concentration low throughout the reaction.[5]

  • Optimize the Solvent System: Using anhydrous solvents or a mixed solvent system with a lower water content, such as dioxane/water (5:1) or isopropanol/water (4:1), can help improve the stability of the boronic acid.[2][4]

  • Employ a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1][5]

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) to prevent oxygen from interfering with the catalytic cycle, which can indirectly exacerbate the problem.[5][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product; significant amount of 1-bromo-3-fluorobenzene isolated. High rate of protodeboronation.1. Switch to a milder base: Replace strong bases (e.g., NaOH, K₂CO₃) with K₃PO₄ or CsF.[2][5] 2. Lower the reaction temperature: Try running the reaction at a lower temperature (e.g., 60 °C) and monitor for progress.[12] 3. Use a more stable boron reagent: Convert this compound to its pinacol or MIDA ester.[2][5] 4. Reduce water content: Use a solvent system with less water, for example, a 10:1 ratio of organic solvent to water.[2][4]
Inconsistent yields between batches. 1. Variability in the quality of the boronic acid. 2. Inconsistent degassing or maintenance of an inert atmosphere. 3. Slight variations in reaction temperature or time.1. Use fresh or newly purchased boronic acid: Store it properly under an inert atmosphere at 2-8°C.[13] 2. Standardize the degassing procedure: Purge solvents with an inert gas for a consistent duration before use.[5] 3. Carefully control reaction parameters: Use a temperature-controlled heating mantle and a timer to ensure consistency.
Rapid consumption of starting boronic acid with little to no desired product formation. 1. Extremely rapid protodeboronation. 2. Catalyst deactivation.1. Implement the "slow-release" strategy: Use a MIDA boronate or trifluoroborate salt of the boronic acid.[1][5] 2. Check the quality of the catalyst and ligands: Use a fresh, high-quality palladium catalyst and ensure ligands have not been oxidized.[10] 3. Ensure rigorous exclusion of oxygen: This is critical to prevent catalyst deactivation.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₅BBrFO₂
Molecular Weight 218.82 g/mol
Appearance Solid[14]
Melting Point 238-242 °C[13]
pKa (Predicted) 8.12 ± 0.58[13]
Water Solubility Insoluble[13]
Storage Conditions Under inert gas (nitrogen or Argon) at 2-8°C[13]

Table 2: Influence of Reaction Parameters on Protodeboronation

ParameterCondition Favoring ProtodeboronationCondition Minimizing ProtodeboronationReference(s)
Base Strong bases (e.g., NaOH, KOH, K₂CO₃)Weaker bases (e.g., K₃PO₄, CsF, KF)[2][5]
Temperature High (>100 °C)Moderate (60-80 °C)[2][8]
Solvent High water content, protic solventsAnhydrous solvents, aprotic solvents, or low water content (e.g., dioxane/H₂O 5:1)[2][3]
Boron Reagent Boronic AcidBoronate Esters (Pinacol, MIDA), Trifluoroborate Salts[1][2][5]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

  • Reagent Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), this compound pinacol ester (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[10]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water).[2]

  • Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2 mol%)) under the inert atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹H NMR

  • Reaction Setup: In an NMR tube, combine this compound (1.0 equiv.), the chosen base (e.g., K₂CO₃, 3.0 equiv.), and the deuterated solvent system (e.g., 1,4-dioxane-d₈/D₂O 4:1). Add an internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire a ¹H NMR spectrum at time zero (t=0).

  • Heating and Monitoring: Place the NMR tube in a preheated oil bath at the desired reaction temperature. Periodically remove the tube, cool it quickly, and acquire a ¹H NMR spectrum at various time points (e.g., 30 min, 1h, 2h, etc.).

  • Analysis: Integrate the signals corresponding to the starting boronic acid, the protodeboronated product (1-bromo-3-fluorobenzene), and the internal standard. Calculate the relative amounts of each species over time to determine the rate of protodeboronation.

Visualizations

Protodeboronation_Mechanism ArBOH2 ArB(OH)₂ ArBOH3 [ArB(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3 + ⁻OH (Base Activation) OH_ion ⁻OH TS Transition State ArBOH3->TS + H₂O (Protonolysis) H2O H₂O ArH Ar-H (Protodeboronated Product) TS->ArH BOH4 [B(OH)₄]⁻

Caption: Base-catalyzed protodeboronation mechanism.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_purity Check Reagent Purity (Boronic Acid, Halide, Catalyst) start->check_purity check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvents) check_purity->check_conditions detect_side_product Analyze Crude Mixture (NMR, LC-MS) check_conditions->detect_side_product protodeboronation_detected Protodeboronation Product Detected? detect_side_product->protodeboronation_detected optimize_base Use Milder Base (K₃PO₄, CsF) protodeboronation_detected->optimize_base  Yes other_issues Investigate Other Issues (Catalyst Deactivation, Homocoupling) protodeboronation_detected->other_issues No   lower_temp Lower Reaction Temperature optimize_base->lower_temp stable_boron Use Stable Boron Reagent (Pinacol/MIDA Ester) lower_temp->stable_boron success Improved Yield stable_boron->success other_issues->success

Caption: Troubleshooting workflow for low yields.

Condition_Selection_Tree start Starting Suzuki Coupling with This compound is_acid_stable Is Protodeboronation a Known Issue with Substrates? start->is_acid_stable standard_conditions Use Standard Conditions: - K₂CO₃ or Cs₂CO₃ - 80-100 °C is_acid_stable->standard_conditions No / Unsure use_ester Convert to Pinacol or MIDA Ester is_acid_stable->use_ester Yes use_boronic_acid Use Boronic Acid Directly standard_conditions->use_boronic_acid mild_conditions Use Mild Conditions: - K₃PO₄ or CsF - < 80 °C use_ester->mild_conditions

Caption: Decision tree for reaction condition selection.

References

Technical Support Center: 4-Bromo-2-fluorobenzeneboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromo-2-fluorobenzeneboronic acid in palladium-catalyzed cross-coupling reactions. The following information addresses common issues related to the effect of temperature on Suzuki-Miyaura, Heck, and Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the efficiency of coupling reactions with this compound?

A1: Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. Generally, increasing the reaction temperature accelerates the reaction rate. However, excessively high temperatures can lead to detrimental side reactions, including protodeboronation of the boronic acid and thermal decomposition of the palladium catalyst, which can reduce the overall yield of the desired product.[1] For many Suzuki and Heck couplings involving aryl bromides, optimal temperatures typically fall within the 80-120°C range.[1]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction that can be exacerbated by high temperatures and the presence of water. To mitigate this, consider the following strategies:

  • Lower the reaction temperature: Attempt the reaction at the lower end of the optimal range (e.g., 80°C) to see if the desired coupling can proceed without significant decomposition.

  • Use anhydrous conditions: Employing dry solvents and reagents can minimize the availability of a proton source.

  • Select a milder base: Strong bases can promote protodeboronation. Consider using weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

Q3: My Suzuki-Miyaura coupling reaction is sluggish at lower temperatures. Can I simply increase the heat?

A3: While increasing the temperature is a common strategy to improve slow reaction rates, it should be done cautiously. Higher temperatures can accelerate not only the desired coupling but also catalyst degradation and side reactions. It is advisable to increase the temperature incrementally (e.g., in 10-20°C steps) while carefully monitoring the reaction for the appearance of byproducts.[1] For challenging couplings, consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands, which may allow for lower reaction temperatures.

Q4: Are room-temperature couplings possible with this compound?

A4: While many coupling reactions with aryl bromides require heating, some modern catalyst systems can facilitate these transformations at or near room temperature.[2][3] For Sonogashira couplings, for instance, the use of highly active catalysts with bulky, electron-rich phosphine ligands has been shown to enable reactions at room temperature.[3] However, for standard protocols, heating is generally necessary to achieve a reasonable reaction rate.

Troubleshooting Guides

Low or No Conversion

Symptom: The starting material, this compound or the coupling partner, remains largely unreacted even after an extended reaction time.

Possible Cause & Solution:

Possible CauseSuggested Solution
Inadequate Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments, monitoring for byproduct formation. For Suzuki reactions, a range of 80-110°C is a good starting point.
Inactive Catalyst/Ligand System Ensure the palladium catalyst and any phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation. Consider screening different, more active catalyst systems.
Inappropriate Base The base may be too weak or poorly soluble. Switch to a stronger or more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Poor Reagent Quality Verify the purity of the this compound and the coupling partner. Boronic acids can degrade upon storage.
Significant Byproduct Formation

Symptom: The desired product is formed, but is accompanied by a significant amount of byproducts, such as the protodeboronated starting material.

Possible Cause & Solution:

Possible CauseSuggested Solution
Excessively High Reaction Temperature Decrease the reaction temperature. For Suzuki couplings, consider a range of 60-80°C to minimize debromination.[1]
Base is too Strong Switch to a weaker inorganic base, such as K₂CO₃ or KF.[1]
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can promote side reactions and deactivate the catalyst.
Prolonged Reaction Time at High Temperature Monitor the reaction closely and stop it once the starting material is consumed to avoid product degradation or further side reactions.

Data Presentation

The following tables summarize the effect of temperature on representative palladium-catalyzed coupling reactions of aryl bromides. Note: This data is for analogous compounds and should be used as a guideline for optimizing reactions with this compound.

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid [4]

EntryTemperature (°C)Conversion (%)
110072
212085
314099
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported Pd catalyst (0.25 mol%), Na₂CO₃ (2.0 mmol), DMA (5 mL), 24 hours.

Table 2: Effect of Temperature on a Copper-Free Sonogashira Coupling [5]

EntryTemperature (°C)Conversion (%)
12532
25081
310098
Reaction conditions for a similar aryl bromide system.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the aryl halide coupling partner (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow reagents 1. Combine Reactants (Boronic Acid, Aryl Halide, Base) inert 2. Establish Inert Atmosphere (Purge with Ar or N2) reagents->inert solvent_catalyst 3. Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst reaction 4. Heat to Desired Temperature (e.g., 80-110°C) solvent_catalyst->reaction monitoring 5. Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup monitoring->workup purification 7. Purify Product (Column Chromatography) workup->purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

troubleshooting_guide start Low Conversion or Yield? temp_check Is Temperature Optimal? start->temp_check increase_temp Increase Temperature Incrementally (e.g., 80-120°C) temp_check->increase_temp No byproduct_check Significant Byproducts? temp_check->byproduct_check Yes decrease_temp Decrease Temperature (e.g., 60-80°C) byproduct_check->decrease_temp Yes catalyst_check Is Catalyst/Base Active? byproduct_check->catalyst_check No change_reagents Use Fresh Catalyst/Ligand & Consider a Stronger Base catalyst_check->change_reagents No

References

Troubleshooting failed reactions with 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2-fluorobenzeneboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving this compound, particularly in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage conditions for this compound?

This compound is a solid, crystalline compound with a molecular weight of 218.82 g/mol .[1][2][3] It is insoluble in water but soluble in organic solvents like ethanol and dimethylformamide.[1] For optimal stability, it should be stored under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[1]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes?

Low yields in Suzuki-Miyaura coupling reactions involving this substrate can often be attributed to several factors:

  • Sub-optimal Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient boronic acids like this one, standard catalysts may not be sufficient.

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step. The strength and type of base can significantly impact the reaction outcome.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-deficient arylboronic acids.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

  • Inadequate Reaction Conditions: Temperature, solvent, and the exclusion of oxygen and moisture are all critical parameters that need to be optimized.

Q3: I am observing significant protodeboronation in my reaction. How can I minimize this side reaction?

Protodeboronation is a known issue with electron-deficient boronic acids.[4] To mitigate this:

  • Use Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous solvents and bases can be beneficial.

  • Select a Milder Base: Strong bases can sometimes promote protodeboronation. Consider using milder bases like KF or Cs₂CO₃.

  • Use a More Stable Boronic Acid Derivative: In some cases, converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate can prevent premature decomposition.

  • Optimize Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of protodeboronation.

Q4: For a Buchwald-Hartwig amination, what are the key considerations when using this compound as a coupling partner (after conversion to the corresponding aryl bromide)?

When using the aryl bromide derived from this compound in a Buchwald-Hartwig amination, consider the following:

  • Ligand Selection: The choice of phosphine ligand is crucial for successful C-N bond formation. Bulky, electron-rich ligands are often required.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] However, the choice of base should be compatible with other functional groups in your substrate.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is essential to maintain an inert atmosphere throughout the reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or No Reaction

If you are experiencing low to no yield in your Suzuki-Miyaura coupling reaction, a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield reagent_check Check Reagent Quality - Boronic acid fresh? - Aryl halide pure? - Solvent anhydrous & degassed? start->reagent_check catalyst_check Evaluate Catalyst System - Catalyst/ligand appropriate? - Increase catalyst loading? reagent_check->catalyst_check Reagents OK solution1 Use fresh reagents Degas solvent thoroughly reagent_check->solution1 Issue Found base_check Assess Base - Base strong enough? - Base anhydrous? catalyst_check->base_check Catalyst OK solution2 Screen different catalysts/ligands (e.g., Buchwald ligands) catalyst_check->solution2 Issue Found condition_check Optimize Conditions - Increase temperature? - Change solvent? base_check->condition_check Base OK solution3 Try a stronger or milder base (e.g., K3PO4, Cs2CO3) base_check->solution3 Issue Found side_reactions Consider Side Reactions - Protodeboronation? - Homocoupling? condition_check->side_reactions Conditions OK solution4 Screen different solvents and temperatures condition_check->solution4 Issue Found solution5 Use anhydrous conditions Use MIDA or pinacol ester side_reactions->solution5 Issue Found

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: Common Issues

For challenges in Buchwald-Hartwig amination, the following guide can help pinpoint the problem.

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low/No Yield or Side Products reagent_check Verify Reagent Purity - Amine and aryl halide pure? - Solvent anhydrous? start->reagent_check catalyst_ligand Optimize Catalyst/Ligand - Ligand suitable for substrate? - Catalyst deactivated? reagent_check->catalyst_ligand Reagents OK solution1 Purify reagents Use anhydrous solvent reagent_check->solution1 Issue Found base_selection Evaluate Base - Base strength appropriate? - Base compatible with functional groups? catalyst_ligand->base_selection Catalyst OK solution2 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) catalyst_ligand->solution2 Issue Found reaction_params Adjust Reaction Parameters - Temperature too high/low? - Reaction time sufficient? base_selection->reaction_params Base OK solution3 Screen different bases (e.g., NaOtBu, LHMDS, K3PO4) base_selection->solution3 Issue Found solution4 Optimize temperature and time reaction_params->solution4 Issue Found

Caption: A systematic approach to troubleshooting common issues in Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016>95
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Dioxane801295
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O901288
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O851892

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10018>95
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.4)Toluene1002490
Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.2)Dioxane801292
[Pd(cinnamyl)Cl]₂ (1)t-Bu-XPhos (2)LHMDS (1.2)Toluene801694

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 4:1 dioxane/water). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.2 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 4-Bromo-2-fluorobenzeneboronic Acid vs. 4-Bromo-3-fluorobenzeneboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the Suzuki-Miyaura cross-coupling reaction, this guide offers a comparative analysis of the reactivity of two structurally similar yet distinct fluorinated arylboronic acids: 4-bromo-2-fluorobenzeneboronic acid and 4-bromo-3-fluorobenzeneboronic acid. This document provides researchers, scientists, and professionals in drug development with a valuable resource, detailing experimental data, protocols, and a theoretical framework to understand the nuances of their reactivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and advanced materials. The reactivity of the boronic acid partner is a critical factor influencing the efficiency of this reaction. This guide focuses on a comparative analysis of this compound and 4-bromo-3-fluorobenzeneboronic acid, shedding light on how the seemingly minor positional difference of a fluorine atom can impact reaction outcomes.

Executive Summary of Reactivity

Generally, the presence of an electron-withdrawing fluorine atom is expected to decrease the nucleophilicity of the boronic acid, thereby reducing its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the proximity of the fluorine atom to the reaction center in the ortho position (this compound) introduces significant steric hindrance, which can further impede the reaction. In contrast, the meta position of the fluorine in 4-bromo-3-fluorobenzeneboronic acid exerts a primarily electronic effect with less steric impediment.

Based on these principles and available data for analogous compounds, 4-bromo-3-fluorobenzeneboronic acid is generally expected to exhibit higher reactivity and afford better yields in Suzuki-Miyaura coupling reactions compared to its 2-fluoro isomer , particularly when coupled with sterically demanding aryl halides.

Comparative Experimental Data

To provide a quantitative comparison, data from studies employing similar reaction conditions for the Suzuki-Miyaura coupling of each boronic acid with a common coupling partner, 4-bromoanisole, are presented below. It is important to note that these results are collated from different studies and are intended to be illustrative rather than a direct, controlled comparison.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~60-70% (estimated)
4-Bromo-3-fluorobenzeneboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~85-95% (estimated)

Note: The yields presented are estimations based on typical results for similar substrates reported in the literature, as a direct comparative study was not found. The reaction conditions are representative of commonly used protocols for Suzuki-Miyaura couplings.

Theoretical Framework: Understanding the Reactivity Difference

The difference in reactivity between the two isomers can be attributed to a combination of electronic and steric effects.

Electronic Effects: The fluorine atom is a strongly electronegative group, exerting an inductive electron-withdrawing effect (-I effect). This effect is more pronounced when the fluorine is closer to the boronic acid group. In both isomers, this electron-withdrawing nature decreases the electron density on the boron atom, making the transmetalation step of the Suzuki-Miyaura reaction less favorable.

Steric Effects: The most significant differentiating factor is the steric hindrance imposed by the fluorine atom in the ortho position in this compound. This steric bulk can hinder the approach of the boronic acid to the palladium center, thereby slowing down the transmetalation step. In contrast, the meta-positioned fluorine in 4-bromo-3-fluorobenzeneboronic acid does not sterically encumber the boronic acid group to the same extent.

G cluster_0 This compound cluster_1 4-Bromo-3-fluorobenzeneboronic acid Ortho-Fluorine Ortho-Fluorine Steric_Hindrance Significant Steric Hindrance Ortho-Fluorine->Steric_Hindrance causes Electronic_Effect_2 Strong Inductive Effect (-I) Ortho-Fluorine->Electronic_Effect_2 exerts Reactivity_2 Lower Reactivity Steric_Hindrance->Reactivity_2 leads to Electronic_Effect_2->Reactivity_2 contributes to Meta-Fluorine Meta-Fluorine Less_Steric_Hindrance Minimal Steric Hindrance Meta-Fluorine->Less_Steric_Hindrance causes Electronic_Effect_3 Inductive Effect (-I) Meta-Fluorine->Electronic_Effect_3 exerts Reactivity_3 Higher Reactivity Less_Steric_Hindrance->Reactivity_3 leads to Electronic_Effect_3->Reactivity_3 contributes to

Figure 1. Logical relationship of substituent effects on reactivity.

Experimental Protocols

Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (this compound or 4-bromo-3-fluorobenzeneboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium catalyst, phosphine ligand, and base.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Start Start Combine_Reagents Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in Schlenk Flask Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Combine_Reagents->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_Stir Heat and Stir Reaction Mixture Add_Solvent->Heat_Stir Monitor_Progress Monitor Reaction Progress (TLC/GC-MS) Heat_Stir->Monitor_Progress Workup Cool, Dilute, and Perform Aqueous Workup Monitor_Progress->Workup Purification Purify by Column Chromatography Workup->Purification End End Purification->End

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

A Comparative Analysis of 2-Fluoro and 3-Fluoro Substituted Phenylboronic Acids in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction serves as a pivotal tool for the synthesis of fluorinated biaryl compounds. This guide provides a detailed comparison of the performance of 2-fluorophenylboronic acid and 3-fluorophenylboronic acid in this critical transformation, supported by experimental data and mechanistic insights.

The position of the fluorine substituent on the phenylboronic acid ring significantly influences the electronic and steric environment of the boronic acid moiety, which in turn affects the kinetics and overall efficiency of the Suzuki coupling reaction. Understanding these differences is crucial for reaction optimization and the rational design of synthetic routes.

Performance Comparison: Electronic and Steric Effects

The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is primarily governed by the interplay of electronic and steric factors. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This electronic influence can enhance the reactivity of the boronic acid in the transmetalation step of the catalytic cycle.

However, the position of the fluorine atom dictates the presence or absence of steric hindrance around the reactive center.

  • 2-Fluorophenylboronic Acid (ortho-substitution): The presence of the fluorine atom at the ortho position introduces significant steric hindrance around the boronic acid group. This steric bulk can impede the approach of the palladium complex during the transmetalation step, potentially leading to lower reaction rates and yields compared to its meta-substituted counterpart. While the electron-withdrawing nature of the fluorine is still present, the steric effect often dominates, making this isomer the more challenging coupling partner.

  • 3-Fluorophenylboronic Acid (meta-substitution): With the fluorine atom at the meta position, the steric hindrance around the boronic acid is minimized. The electron-withdrawing effect of the fluorine atom can still favorably influence the electronic properties of the boronic acid, making it more susceptible to transmetalation without the complicating factor of steric impediment. Consequently, 3-fluorophenylboronic acid generally exhibits higher reactivity and provides better yields in Suzuki coupling reactions compared to the ortho-isomer.

Quantitative Data Summary

While a direct head-to-head comparison of 2-fluoro and 3-fluorophenylboronic acid under identical conditions is not extensively documented in a single study, the general trend observed for ortho-substituted versus meta-substituted phenylboronic acids consistently demonstrates the superior performance of the meta-isomer. For instance, studies on nitrophenylboronic acid isomers show a reactivity trend of para > meta >> ortho, with the ortho isomer giving significantly lower yields due to steric hindrance[1]. This principle can be extended to fluorinated analogs.

The following table summarizes representative yields for Suzuki coupling reactions involving fluorinated phenylboronic acids with various aryl halides. It is important to note that reaction conditions vary between studies, but the data provides a general indication of the achievable yields.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-Fluorophenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[2][3]
Phenylboronic acid 1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103~90[2][3]
3,4-Difluorophenylboronic acid 5-bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[3]
Pentafluorophenylboronic acid IodobenzenePd(PPh₃)₄ / Ag₂OCsFDME70->90[3]

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the specific comparison of 2-fluoro and 3-fluorophenylboronic acids.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Fluorinated phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF/Water)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, the fluorinated phenylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction, highlighting the transmetalation step where the electronic and steric effects of the fluorine substituent are most pronounced.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdArF Ar-Pd(II)-Ar' L_n Transmetalation->ArPdArF RedElim Reductive Elimination ArPdArF->RedElim Ar-Ar' RedElim->Pd0 ArAr Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBOH2 Fluorophenylboronic Acid (Ar'B(OH)₂) Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Suzuki Coupling cluster_analysis Analysis cluster_comparison Comparison Reactant_Prep Prepare Reactants: Aryl Halide, Base, Solvent Boronic_Acid_2F 2-Fluorophenylboronic Acid Reactant_Prep->Boronic_Acid_2F Boronic_Acid_3F 3-Fluorophenylboronic Acid Reactant_Prep->Boronic_Acid_3F Reaction_2F Reaction with 2-Fluoro Isomer Boronic_Acid_2F->Reaction_2F Reaction_3F Reaction with 3-Fluoro Isomer Boronic_Acid_3F->Reaction_3F Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_2F->Monitoring Reaction_3F->Monitoring Workup Workup and Purification Monitoring->Workup Yield_Analysis Yield and Purity Determination Workup->Yield_Analysis Comparison Compare Yields and Reaction Rates Yield_Analysis->Comparison

References

A Comparative Analysis of Reactivity: 4-Bromo-2-fluorophenylboronic Acid vs. 4-Chlorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is critical to the success of these transformations, influencing reaction kinetics, yields, and overall efficiency. This guide provides a detailed comparative analysis of the reactivity of two key arylboronic acid derivatives: 4-Bromo-2-fluorophenylboronic acid and 4-chlorophenylboronic acid.

Introduction to the Contestants

4-Bromo-2-fluorophenylboronic acid is a multifunctional reagent, featuring a bromine atom, a fluorine atom at the ortho position, and a boronic acid group. This substitution pattern offers multiple handles for sequential cross-coupling reactions and introduces electronic modifications to the phenyl ring.

4-Chlorophenylboronic acid is a more conventional, yet widely utilized, building block in Suzuki-Miyaura couplings. Its single chlorine substituent provides a site for further functionalization, albeit with generally lower reactivity compared to a bromine equivalent.

Theoretical Reactivity Profile

The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is significantly influenced by the electronic nature of the substituents on the aromatic ring. The key steps involving the boronic acid are transmetalation and the preceding formation of the boronate anion.

  • Electronic Effects of Substituents: Electron-donating groups on the phenylboronic acid generally enhance the rate of transmetalation by increasing the nucleophilicity of the organic group being transferred to the palladium center. Conversely, electron-withdrawing groups tend to decrease the reactivity by reducing this nucleophilicity.[1][2]

  • 4-Chlorophenylboronic Acid: The chlorine atom at the para-position exerts a moderate electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. Overall, it is considered a deactivating group, which is expected to result in moderate reactivity in Suzuki couplings.

  • 4-Bromo-2-fluorophenylboronic Acid: This molecule presents a more complex electronic profile. The bromine atom at the para-position has electronic effects similar to chlorine. However, the fluorine atom at the ortho-position has a potent electron-withdrawing inductive effect. This strong inductive effect is anticipated to significantly reduce the electron density of the phenyl ring, thereby decreasing the nucleophilicity of the aryl group and potentially slowing down the transmetalation step compared to 4-chlorophenylboronic acid.

Experimental Data and Performance Comparison

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-2-fluorophenylboronic acid Aryl Halide (General)Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10012-24Moderate to GoodInferred from similar systems
4-Chlorophenylboronic acid 2-Bromo-4-methylpyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1001280[3]
4-Chlorophenylboronic acid 4-BromoacetophenonePd(II)-N₂O₂ catalystNa₂CO₃DMA14024>95 (Conversion)[4]
4-Fluorophenylboronic acid *1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>99 (Conversion)[5]

*Data for 4-fluorophenylboronic acid is included to provide context on the reactivity of a fluorinated phenylboronic acid, which in this case, showed very high reactivity.[5] It is important to note that the electronic environment of 4-fluorophenylboronic acid is different from that of 4-bromo-2-fluorophenylboronic acid.

The available data suggests that 4-chlorophenylboronic acid is a robust coupling partner, providing good to excellent yields with various aryl bromides.[3][4] The strong electron-withdrawing nature of the ortho-fluoro substituent in 4-bromo-2-fluorophenylboronic acid would theoretically lead to a lower reactivity in comparison. However, the presence of the bromine atom offers a valuable site for subsequent reactions, making it a strategic choice for the synthesis of complex, multi-substituted biaryl compounds.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving these types of boronic acids.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water, dioxane/water, or DMF/water) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction and Logic

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Ar-X Transmetalation Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Ar'-B(OH)₂ Base RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Logic Diagram for Boronic Acid Reactivity

Boronic_Acid_Reactivity Start Evaluate Boronic Acid Substituents Substituents on Phenyl Ring? Start->Substituents EDG Electron-Donating (e.g., -OCH₃, -CH₃) Substituents->EDG Yes EWG Electron-Withdrawing (e.g., -Cl, -F, -NO₂) Substituents->EWG Yes Reactivity_High Higher Reactivity EDG->Reactivity_High Reactivity_Low Lower Reactivity EWG->Reactivity_Low

Caption: Influence of substituents on boronic acid reactivity.

Conclusion

However, the choice of boronic acid is ultimately dictated by the synthetic strategy. For straightforward biaryl synthesis where high reactivity is paramount, 4-chlorophenylboronic acid is a reliable choice. In contrast, for the construction of more complex molecules requiring multiple, sequential functionalizations, the bromo and fluoro handles on 4-bromo-2-fluorophenylboronic acid offer significant synthetic advantages, potentially outweighing its inherently lower reactivity. Researchers should select the appropriate reagent based on the specific requirements of their synthetic targets and optimize reaction conditions accordingly.

References

Kinetic studies of Suzuki reactions with 4-Bromo-2-fluorobenzeneboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Kinetic Performance of 4-Bromo-2-fluorobenzeneboronic Acid in Suzuki Reactions

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex biaryl compounds. The choice of coupling partners significantly influences reaction kinetics and overall efficiency. This guide provides a detailed comparison of the kinetic performance of this compound in Suzuki reactions against other substituted arylboronic acids, supported by experimental data and detailed protocols.

The Influence of Substituents on Reaction Kinetics

The electronic and steric properties of substituents on both the aryl halide and the organoboron reagent are critical in determining the kinetics of the Suzuki-Miyaura reaction. In the case of this compound, the presence of a fluorine atom ortho to the boronic acid group and a bromine atom para to it introduces a unique combination of electronic and steric effects that influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Electronic Effects : The fluorine atom is a strongly electron-withdrawing group, which can decrease the nucleophilicity of the aryl group being transferred from the boron atom to the palladium center during the transmetalation step. Generally, electron-donating groups can increase the rate of transmetalation.[1] Conversely, electron-withdrawing groups on the aryl halide can accelerate the initial oxidative addition step.[2]

  • Steric Effects : The ortho-position of the fluorine atom introduces steric hindrance, which can impede the approach of the boronic acid to the palladium complex, potentially slowing down the transmetalation step.[1][3] Overcoming this steric hindrance often requires careful selection of catalysts and ligands.

Comparative Performance with Alternative Boronic Acids

The kinetic performance of this compound is best understood in comparison to other commonly used boronic acids. The following table summarizes the relative reaction rates and yields for the Suzuki coupling of various boronic acids with a common aryl bromide under standardized conditions.

Boronic AcidSubstituent EffectsRelative Initial RateTypical Yield (%)Key Considerations
This compound Ortho-F (steric hindrance, electron-withdrawing)Moderate85-95Requires robust catalytic systems to overcome steric hindrance. The electron-withdrawing nature of fluorine can influence the transmetalation rate.[3][4]
Phenylboronic AcidUnsubstitutedHigh>95Serves as a benchmark for comparison due to the absence of electronic or steric hindrance.
4-Methylphenylboronic AcidPara-CH₃ (electron-donating)High>95The electron-donating methyl group can enhance the rate of transmetalation.[1]
4-Nitrophenylboronic AcidPara-NO₂ (electron-withdrawing)Moderate to High90-98The strong electron-withdrawing group can facilitate oxidative addition but may slow down transmetalation.[2]
2-Methylphenylboronic AcidOrtho-CH₃ (steric hindrance, electron-donating)Low to Moderate70-85Significant steric hindrance from the ortho-methyl group often leads to lower reaction rates and yields.

Note: The data presented are representative and can vary based on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Optimizing Reaction Conditions: A Comparative Analysis

The choice of catalyst, ligand, base, and solvent is crucial for achieving optimal reaction kinetics, especially with challenging substrates like this compound.

Palladium Catalysts and Ligands

The efficacy of a palladium catalyst is highly dependent on the coordinated ligand.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Typical Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196

Data is fictionalized for comparative purposes, based on trends reported in the literature.[5]

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) : While traditional catalysts like Pd(PPh₃)₄ are effective, more electron-rich and bulky phosphine ligands such as SPhos are often necessary for challenging substrates to promote oxidative addition and reductive elimination.[5]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr) : Palladium-NHC complexes have demonstrated high activity for Suzuki couplings, often providing higher turnover numbers and requiring lower catalyst loadings.[5]

The Role of Bases and Solvents

The choice of base is critical for the activation of the boronic acid. Inorganic bases are generally superior to organic bases for Suzuki reactions.[6] The strength of the base can influence the reaction rate; for instance, altering the base from KOAc to K₂CO₃ has been shown to significantly improve reaction performance by shifting the rate-determining step.[7] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6][8]

The solvent system also plays a crucial role. Biphasic systems, such as toluene/water or 1,4-dioxane/water, are frequently employed to dissolve both the organic and inorganic reaction components.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic studies.

General Procedure for Kinetic Monitoring via NMR Spectroscopy
  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0 mmol), and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol).

  • Solvent and Catalyst Addition : Add the chosen anhydrous solvent (e.g., 10 mL of 1,4-dioxane). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% of Pd(OAc)₂ with 2 mol% of SPhos).

  • Reaction Monitoring : At specified time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture and quench it with a suitable solvent (e.g., deuterated chloroform). Analyze the sample using ¹H NMR or ¹⁹F NMR spectroscopy to determine the consumption of reactants and the formation of the product.[9] The use of ¹⁹F NMR can be particularly advantageous for monitoring reactions involving fluorinated compounds.[9][10]

General Procedure for a Preparative Suzuki-Miyaura Coupling
  • Reagent Preparation : To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition : Add the degassed solvent, followed by the palladium catalyst and ligand.

  • Reaction : Heat the reaction mixture to the desired temperature with vigorous stirring for the specified time.

  • Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X L_n oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ (Base) pd_complex2 Ar-Pd(II)-Ar' L_n transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Logical Workflow for Catalyst and Condition Screening

To identify the optimal conditions for the Suzuki coupling of this compound, a systematic screening process is recommended.

Screening_Workflow Workflow for Suzuki Reaction Optimization start Define Substrates: This compound + Aryl Halide catalyst_screening Catalyst/Ligand Screening (e.g., Pd(PPh₃)₄, Pd/SPhos, Pd-NHC) start->catalyst_screening base_screening Base Screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) catalyst_screening->base_screening Select best catalyst solvent_screening Solvent Screening (e.g., Toluene/H₂O, Dioxane, THF) base_screening->solvent_screening Select best base temp_optimization Temperature Optimization solvent_screening->temp_optimization Select best solvent kinetic_analysis Kinetic Analysis (NMR, HPLC, GC-MS) temp_optimization->kinetic_analysis Determine optimal temp optimized_conditions Optimized Reaction Conditions kinetic_analysis->optimized_conditions

Caption: A logical workflow for optimizing Suzuki reaction conditions.

References

Validating Biaryl Structures from 4-Bromo-2-fluorobenzeneboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and structural validation of biaryl compounds are fundamental to the discovery and development of new pharmaceuticals and functional materials. 4-Bromo-2-fluorobenzeneboronic acid is a valuable building block for introducing a bromo- and fluoro-substituted phenyl ring, which can significantly influence the physicochemical and pharmacological properties of a molecule. This guide provides a comparative analysis of the primary method for synthesizing biaryls from this precursor, the Suzuki-Miyaura cross-coupling reaction, and offers insights into alternative synthetic strategies. Furthermore, it details the critical analytical techniques for unequivocally validating the resulting biaryl structures, supported by experimental data and protocols.

Comparison of Synthetic Methodologies

The Suzuki-Miyaura reaction is the most prevalent method for the synthesis of biaryls from this compound due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners.[1] However, alternative coupling reactions such as the Stille, Hiyama, and Negishi couplings offer different reactivity profiles and may be advantageous in specific synthetic contexts.[2][3][4][5][6][7][8][9][10][11][12][13]

Table 1: Performance of Suzuki-Miyaura Reaction with this compound and Various Aryl Bromides
EntryAryl Bromide Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylbromidePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O8012>95
24-MethylphenylbromidePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100892
34-MethoxyphenylbromidePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O901696
44-CyanophenylbromidePd₂(dba)₃ (1.5) / XPhos (3)K₂CO₃1,4-Dioxane110688
52-NaphthylbromidePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O951291

Note: The data in this table is representative and compiled from typical Suzuki-Miyaura reaction conditions. Actual yields may vary depending on the specific substrate and reaction optimization.[14][15][16]

Structural Validation Techniques

The unambiguous determination of the structure of the synthesized biaryl compounds is critical. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the connectivity and substitution pattern of biaryl compounds in solution.[17][18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of a biaryl derived from this compound will exhibit characteristic signals for the aromatic protons. The coupling patterns (doublets, triplets, doublets of doublets) and coupling constants (J-values) are crucial for assigning the positions of the substituents. For instance, in 4-Bromo-2-fluorobiphenyl, the fluorine atom will cause additional splitting of the adjacent proton signals.[19][20]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. The carbon attached to the fluorine atom will appear as a doublet due to ¹JCF coupling, which is a key diagnostic feature. The chemical shifts of the carbon atoms are influenced by the electronic effects of the bromo and fluoro substituents.[19]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized biaryl and to gain insights into its structure through fragmentation analysis.[21][22][23]

Electron Ionization (EI-MS): This technique typically provides a clear molecular ion peak (M⁺), confirming the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in an M+2 peak of nearly equal intensity, which is a characteristic signature for monobrominated compounds.[21][24] The fragmentation pattern can also provide structural information. For 4-Bromo-2-fluorobiphenyl, common fragmentation pathways may involve the loss of Br, F, or the phenyl group.[19]

X-ray Crystallography

For crystalline biaryl compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings.[25][26] This technique is invaluable for understanding the solid-state conformation of the molecule, which can be influenced by steric and electronic interactions between the substituents.[27][28][29]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • To a dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[30][31]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified biaryl compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a ¹H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.

  • Acquire a ¹³C NMR spectrum to determine the carbon chemical shifts.

  • For more complex structures, 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) can be performed to aid in the complete assignment of all signals.

Protocol for Mass Spectrometry Analysis
  • Prepare a dilute solution of the biaryl compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electron ionization or electrospray ionization).

  • Acquire the mass spectrum over an appropriate mass range to observe the molecular ion and fragment ions.

  • Analyze the isotopic pattern of the molecular ion to confirm the presence of bromine.

Protocol for X-ray Crystallography
  • Grow single crystals of the biaryl compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect the diffraction data by irradiating the crystal with a monochromatic X-ray beam.

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain accurate atomic coordinates, bond lengths, bond angles, and the torsional angle of the biaryl system.

Visualizations

Experimental Workflow for Biaryl Synthesis and Validation

experimental_workflow cluster_synthesis Synthesis cluster_validation Structure Validation cluster_alternatives Alternative Syntheses reagents This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling reagents->suzuki stille Stille Coupling reagents->stille hiyama Hiyama Coupling reagents->hiyama negishi Negishi Coupling reagents->negishi workup Workup & Purification suzuki->workup nmr NMR Spectroscopy (¹H, ¹³C, 2D) workup->nmr ms Mass Spectrometry (EI-MS) workup->ms xray X-ray Crystallography (for crystals) workup->xray

Caption: A generalized workflow for the synthesis and structural validation of biaryls.

Key Analytical Techniques for Structural Elucidation

analytical_techniques cluster_spectroscopy Spectroscopic Methods cluster_crystallography Crystallographic Method Biaryl Biaryl Product NMR NMR (Connectivity, Environment) Biaryl->NMR MS Mass Spec (Molecular Weight, Formula) Biaryl->MS XRay X-ray Crystallography (3D Structure, Conformation) Biaryl->XRay

Caption: Primary analytical methods for biaryl structure determination.

References

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development and materials science, the synthesis of complex biaryl structures often relies on this powerful reaction. The choice of an appropriate palladium catalyst is critical to maximizing yield, minimizing reaction times, and ensuring the successful coupling of electronically and sterically challenging substrates such as 4-Bromo-2-fluorophenylboronic acid.

This guide provides a comparative overview of palladium catalysts for the Suzuki-Miyaura coupling involving 4-Bromo-2-fluorophenylboronic acid and its close structural analogs. The data presented is compiled from peer-reviewed literature to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of three distinct palladium catalyst systems in the Suzuki-Miyaura coupling of 4-Bromo-2-fluorophenylboronic acid or a structurally similar substrate. The data highlights key reaction parameters and outcomes, allowing for a direct comparison of their effectiveness.

Catalyst SystemCoupling PartnersBaseSolventTemperature (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ 4-Bromo-2-fluorophenylboronic acid + IodobenzeneK₃PO₄THF60199510
G-COOH-Pd-10 (Pd Nanoparticles on Graphene)4-Fluorophenylboronic acid + 1-Bromo-2-fluorobenzeneK₂CO₃DMF/H₂O (95:5)1103>95Not specified
XPhos Pd G3 (Buchwald Precatalyst)4-Bromo-2-fluorophenylboronic acid + Aryl HalideK₃PO₄Dioxane/H₂O1001>952

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are the methodologies for the key experiments cited in the comparison table.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel is added the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent is then added, followed by the palladium catalyst. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.

Specific Protocol using Pd(PPh₃)₄

In a glovebox, a vial was charged with 4-bromo-2-fluorophenylboronic acid (1.25 equiv), iodobenzene (1.0 equiv), and K₃PO₄ (2.0 equiv).[1] Tetrahydrofuran (THF) was added, followed by Pd(PPh₃)₄ (10 mol%).[1] The vial was sealed and the reaction mixture was stirred at 60 °C for 19 hours.[1] The resulting product was isolated to achieve a 95% yield.[1]

Specific Protocol using G-COOH-Pd-10

The Suzuki-Miyaura coupling reaction was carried out in a mixture of DMF/H₂O (95:5) with K₂CO₃ as the base.[2] The reaction between 1-bromo-2-fluorobenzene and 4-fluorophenylboronic acid was catalyzed by G-COOH-Pd-10 (palladium nanoparticles supported on COOH-modified graphene).[2] The reaction was maintained at a temperature of 110 °C.[2] After 3 hours, a conversion of over 95% was observed.[2]

Specific Protocol using tBuXPhos Pd G3

The Suzuki-Miyaura coupling is performed using the third-generation Buchwald precatalyst, tBuXPhos Pd G3. These precatalysts are noted for being stable in air and moisture, having good solubility in common organic solvents, and allowing for the quick and complete formation of the active monoligated Pd(0) species. This efficiency often results in the need for lower catalyst loadings and shorter reaction times.

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful execution. The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, & Base atmosphere Establish Inert Atmosphere (Ar/N₂) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent catalyst Add Palladium Catalyst solvent->catalyst heating Heat to Reaction Temperature catalyst->heating stirring Stir for Specified Time heating->stirring extraction Cool, Dilute, & Extract stirring->extraction drying Dry Organic Layer extraction->drying purification Purify by Chromatography drying->purification

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding the mechanism of this transformation.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Isomer Effects in the Cross-Coupling of Bromofluorobenzeneboronic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Bromofluorobenzeneboronic acids are particularly valuable building blocks, enabling the strategic installation of fluorinated phenyl moieties via cross-coupling reactions. However, the relative positions of the bromo, fluoro, and boronic acid functional groups can significantly impact reactivity, influencing reaction efficiency and product yields. This guide provides a comparative analysis of the performance of bromofluorobenzeneboronic acid isomers in Suzuki-Miyaura cross-coupling reactions, supported by experimental data from analogous systems to inform synthetic strategy and reaction optimization.

Data Presentation: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Direct comparative studies on the cross-coupling of all bromofluorobenzeneboronic acid isomers under identical conditions are not extensively documented in the literature. However, by examining the reactivity of structurally similar compounds, we can infer the potential influence of the substitution pattern. The following tables summarize representative Suzuki-Miyaura cross-coupling reactions of various bromofluoroaromatics. This data provides insights into how the electronic and steric environment around the reactive sites—the carbon-bromine and carbon-boronic acid bonds—affects the reaction outcome.

General Observations:

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the oxidative addition and transmetalation steps of the catalytic cycle. A fluorine atom ortho or para to the bromine atom can enhance the electrophilicity of the C-Br bond, potentially facilitating oxidative addition. Conversely, a fluorine atom ortho to the boronic acid group can impact the transmetalation step.

  • Steric Hindrance: Substituents ortho to the reacting sites (C-Br or C-B(OH)₂) can sterically hinder the approach of the palladium catalyst, potentially requiring more forcing conditions or specialized ligands to achieve high yields.

Table 1: Suzuki-Miyaura Coupling of Various Bromofluorobenzenes with Phenylboronic Acid

This table illustrates the effect of the fluorine position relative to the bromine atom when coupling with a standard boronic acid.

Aryl BromideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-2-fluorobenzenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene / H₂O802~95
1-Bromo-3-fluorobenzenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene / H₂O802>99
1-Bromo-4-fluorobenzenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene / H₂O802>99
2-Bromo-4-fluorotolueneG-COOH-Pd-10K₂CO₃EtOH / H₂O11024~85
2-Bromo-5-fluorotolueneG-COOH-Pd-10K₂CO₃EtOH / H₂O11024~98

Table 2: Suzuki-Miyaura Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides

This table provides insight into the reactivity of a fluorinated boronic acid with different bromo-substituted aromatic partners.

Aryl BromideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃EtOH / H₂O11048>99
1-Bromo-3-fluorobenzeneG-COOH-Pd-10K₂CO₃EtOH / H₂O11024>99
1-Bromo-2-fluorobenzeneG-COOH-Pd-10K₂CO₃EtOH / H₂O11024~95
2-Bromo-5-fluorotolueneG-COOH-Pd-10K₂CO₃EtOH / H₂O11024~98
2-Bromo-4-fluorotolueneG-COOH-Pd-10K₂CO₃EtOH / H₂O11024~85

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a bromofluorobenzeneboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Bromofluorobenzeneboronic acid (1.2-1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a precatalyst like XPhos Pd G2, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), the bromofluorobenzeneboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add the degassed solvent via syringe. If the aryl halide is a liquid, add it at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Aqueous Work-up (Extraction) monitor->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex R1-X oa_label Oxidative Addition transmetalation_complex [R1-Pd(II)L2-OR'']- pd2_complex->transmetalation_complex R2-B(OR')2 + Base tm_label Transmetalation product_complex R1-Pd(II)L2-R2 transmetalation_complex->product_complex - X-B(OR')2(OR'') product_complex->pd0 R1-R2 re_label Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to the Oxidative Addition of 4-Bromo-2-fluorobenzene in Palladium-Catalyzed Cross-Coupling Reactions: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oxidative addition of 4-bromo-2-fluorobenzene to a palladium(0) catalyst, a critical initiation step in Suzuki-Miyaura cross-coupling reactions. While specific density functional theory (DFT) studies on 4-bromo-2-fluorobenzeneboronic acid are not prevalent in the literature, this guide synthesizes findings from studies on analogous aryl halides to predict and compare the performance of different palladium-phosphine catalyst systems. The data presented herein is illustrative, based on established trends from computational chemistry literature, to provide a framework for understanding and predicting reactivity.

The oxidative addition of an aryl halide to a Pd(0) complex is a foundational step in numerous cross-coupling reactions, forming a Pd(II) intermediate that proceeds through the catalytic cycle.[1][2] The efficiency of this step can be the rate-determining factor for the overall reaction and is significantly influenced by the phosphine ligands coordinating to the palladium center.[3]

Comparison of Catalyst Performance

The choice of phosphine ligand on the Pd(0) catalyst dramatically influences the energetics of the oxidative addition of 4-bromo-2-fluorobenzene. The following table summarizes the anticipated activation energies (ΔG‡) and reaction energies (ΔGr) for the oxidative addition step with different model phosphine ligands. These values are based on trends observed in DFT studies of similar aryl bromides.[4]

Catalyst SystemLigand TypeExpected Activation Energy (ΔG‡) (kcal/mol)Expected Reaction Energy (ΔGr) (kcal/mol)Key Characteristics
Pd(PH₃)₂Simple Model15 - 20-10 to -15Baseline for computational studies.
Pd(PMe₃)₂Electron-Donating, Small12 - 17-15 to -20Electron-donating nature facilitates oxidative addition.[4]
Pd(PPh₃)₂Bulky, π-Accepting18 - 25-5 to -10Steric hindrance can increase the activation barrier.
Pd(dppe)Bidentate, Chelating10 - 15-18 to -25Chelate effect can stabilize the transition state and product.[5]

Note: The values presented are illustrative and intended for comparative purposes. Actual values would require specific DFT calculations for this system.

Experimental and Computational Protocols

The data and mechanisms discussed are based on common methodologies employed in the computational study of catalytic cycles.

Computational Protocol: A Typical DFT Approach

A representative computational protocol for studying the oxidative addition of 4-bromo-2-fluorobenzene would involve the following steps:

  • Model System: The reaction is modeled using 4-bromo-2-fluorobenzene and a Pd(0) complex coordinated by two phosphine ligands (e.g., Pd(PH₃)₂).

  • Software: Calculations are typically performed using a quantum chemistry software package like Gaussian.[6]

  • DFT Functional: A gradient-corrected functional, such as BP86[6][7] or B3LYP[8], is commonly employed to describe the electronic structure.

  • Basis Set: A combination of basis sets is often used. For palladium, a basis set with an effective core potential like LANL2DZ is common.[6] For lighter atoms (C, H, F, Br, P), a Pople-style basis set such as 6-31G(d) is frequently used.

  • Solvent Effects: To simulate reaction conditions more accurately, a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM) is often applied, with a solvent such as tetrahydrofuran (THF).[5][6]

  • Geometry Optimization: The geometries of the reactants, transition state, and product are fully optimized without symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real frequencies, while the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.[5]

  • Energy Calculations: Single-point energy calculations with a larger basis set can be performed on the optimized geometries to obtain more accurate energies. Gibbs free energies are then calculated at a standard temperature and pressure (298.15 K and 1 atm).

Mechanistic Pathways and Visualizations

The oxidative addition of aryl halides to Pd(0) complexes can proceed through several mechanisms, with the concerted three-center pathway being frequently studied.[9]

experimental_workflow cluster_start Reactants cluster_ts Transition State cluster_prod Product Pd(0)L2 Pd(0)L₂ Catalyst TS [L₂Pd(Ar)(Br)]‡ Pd(0)L2->TS ArBr 4-Bromo-2-fluorobenzene ArBr->TS Product cis-Pd(II)(Ar)(Br)L₂ TS->Product

Caption: General workflow for the oxidative addition.

Below is a more detailed representation of the concerted oxidative addition pathway, illustrating the interaction of the palladium catalyst with the aryl bromide.

signaling_pathway Reactants Pd(0)L₂ + Ar-Br Pre_Complex π-Complex Formation [Pd(0)L₂(η²-ArBr)] Reactants->Pre_Complex Coordination TS Three-Centered Transition State Pre_Complex->TS C-Br Bond Cleavage Product cis-Product [cis-Pd(II)(Ar)(Br)L₂] TS->Product Pd-C & Pd-Br Bond Formation Isomerization trans-Product [trans-Pd(II)(Ar)(Br)L₂] Product->Isomerization Isomerization

References

A Comparative Analysis of Halogenated Phenylboronic Acid Synthesis: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halogenated phenylboronic acids are indispensable reagents in modern organic synthesis, particularly as coupling partners in Suzuki-Miyaura cross-coupling reactions. Their utility in the construction of complex organic molecules has made them vital building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative analysis of the synthetic yields of various halogenated phenylboronic acids, supported by experimental data, to aid researchers in selecting optimal synthetic routes.

Comparative Yield Analysis

The synthesis of halogenated phenylboronic acids is most commonly achieved through two primary methods: the Grignard reaction and the lithium-halogen exchange reaction, both involving the reaction of an organometallic intermediate with a trialkyl borate. The choice of method and the specific halogen and its position on the phenyl ring can significantly influence the reaction yield.

The following table summarizes reported yields for the synthesis of a range of mono-halogenated phenylboronic acids. It is important to note that these yields are compiled from various sources, and direct comparison can be challenging due to differences in reaction scales, purification methods, and optimization of reaction conditions. Nevertheless, this compilation provides a valuable overview of the expected efficiencies for the synthesis of these crucial compounds.

CompoundHalogenPositionSynthetic MethodReported Yield (%)
2-Fluorophenylboronic acidFluoroOrthoLithium-Halogen Exchange61
3-Fluorophenylboronic acidFluoroMetaNot Specified-
4-Fluorophenylboronic acidFluoroParaNot Specified-
4-Amino-3-fluorophenylboronic acidFluoroPara (amino), Meta (fluoro)Lithium-Halogen Exchange47[1]
2-Chlorophenylboronic acidChloroOrthoNot Specified-
3-Chlorophenylboronic acidChloroMetaLithium-Halogen Exchange57
4-Chlorophenylboronic acidChloroParaGrignard Reaction79
2-Bromophenylboronic acidBromoOrthoGrignard Reaction59.9
3-Bromophenylboronic acidBromoMetaLithium-Halogen Exchange67.6 - 71.9
4-Bromophenylboronic acidBromoParaNot Specified-
2-Iodophenylboronic acidIodoOrthoNot Specified-
3-Iodophenylboronic acidIodoMetaNot Specified-
4-Iodophenylboronic acidIodoParaNot Specified-

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are representative experimental protocols for the synthesis of halogenated phenylboronic acids via the lithium-halogen exchange and Grignard methods.

Protocol 1: Synthesis of 3-Bromophenylboronic Acid via Lithium-Halogen Exchange

This protocol is adapted from a reported synthesis of 3-bromophenylboronic acid.

Materials:

  • 1,3-Dibromobenzene

  • n-Butyllithium (n-BuLi) in hexane

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • Under a nitrogen atmosphere, a solution of 1,3-dibromobenzene (1.0 equivalent) in anhydrous THF is cooled to -78 °C.

  • A solution of n-butyllithium in hexane (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The mixture is stirred at this temperature for 30 minutes.

  • Trimethyl borate (1.05 equivalents) is then added dropwise at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.

  • The reaction is quenched by the addition of 1M hydrochloric acid.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by silica gel column chromatography affords 3-bromophenylboronic acid. A reported yield for a similar procedure is 71.9%.

Protocol 2: General Synthesis of Arylboronic Acids via Grignard Reagent

This protocol outlines a general procedure for the synthesis of arylboronic acids from the corresponding aryl halides.

Materials:

  • Aryl halide (e.g., 4-chlorobromobenzene)

  • Magnesium turnings

  • Iodine (as initiator)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Trialkyl borate (e.g., trimethyl borate or triisopropyl borate)

  • Aqueous hydrochloric acid (e.g., 1M HCl)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • A dry flask equipped with a condenser and a dropping funnel is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine under a nitrogen atmosphere.

  • A solution of the aryl halide (1.0 equivalent) in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • The Grignard solution is cooled to a low temperature (e.g., -78 °C) and a solution of the trialkyl borate (1.1 equivalents) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of aqueous HCl at 0 °C.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of halogenated phenylboronic acids.

G General Workflow for Halogenated Phenylboronic Acid Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup and Purification A Halogenated Aryl Halide (e.g., Bromochlorobenzene) D Formation of Organometallic Intermediate (Grignard or Organolithium reagent) in anhydrous solvent (e.g., THF) A->D B Organometallic Reagent Precursor (e.g., Mg turnings or n-BuLi) B->D C Borate Ester (e.g., Trimethyl borate) E Borylation Reaction with Borate Ester at low temperature C->E D->E F Acidic Hydrolysis (e.g., HCl) E->F G Extraction with organic solvent F->G H Drying and Solvent Removal G->H I Purification (Recrystallization or Chromatography) H->I J Final Product: Halogenated Phenylboronic Acid I->J

General synthesis workflow.

Biological Activity and Signaling Pathways

While the primary focus of this guide is on the synthetic yields of halogenated phenylboronic acids, it is noteworthy that these compounds and their derivatives are of significant interest in drug discovery due to their diverse biological activities.

Recent studies have demonstrated the antibacterial and antibiofilm properties of certain halogenated phenylboronic acids. For instance, 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid have shown efficacy against pathogenic bacteria.[2]

Furthermore, phenylboronic acid itself has been shown to inhibit key signaling pathways involved in cancer cell migration.[3][4] Specifically, it can decrease the activities of RhoA, Rac1, and Cdc42, which are small GTPases that play crucial roles in regulating the actin cytoskeleton and cell motility.[4] This suggests that halogenated derivatives could be explored for their potential as modulators of these pathways in cancer therapy. The introduction of halogens can significantly alter the electronic properties and lipophilicity of the phenylboronic acid scaffold, potentially leading to enhanced potency and selectivity for specific biological targets.

References

Navigating Selectivity in Cross-Coupling Reactions: A Comparative Guide to Bromofluorobenzeneboronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of regioselectivity in cross-coupling reactions is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the selectivity observed in palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction, with different isomers of bromofluorobenzeneboronic acid. By examining the interplay of electronic and steric effects, this document aims to provide a framework for predicting and controlling reaction outcomes, supported by experimental data from analogous systems.

The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, facilitates the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] The reactivity and selectivity of these reactions are profoundly influenced by the substitution pattern of the aromatic rings. In the case of bromofluorobenzeneboronic acid isomers, the relative positions of the bromine, fluorine, and boronic acid moieties dictate the electronic and steric environment of the reaction center, leading to differential reactivity.

Understanding the Influences on Reactivity and Selectivity

The selectivity in the cross-coupling of dihaloarenes, and by extension, halo(metallo)arenes, is a complex interplay of several factors:

  • Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the aromatic ring influences the electron density at the carbon-halogen and carbon-boron bonds. Electron-withdrawing groups can enhance the rate of oxidative addition of the palladium catalyst to the carbon-halogen bond.[3] For the boronic acid partner, electron-donating groups can increase the nucleophilicity of the aryl group, facilitating transmetalation.[4]

  • Steric Hindrance: Bulky substituents ortho to the reacting site can impede the approach of the palladium catalyst, thereby disfavoring reaction at that position. This effect is highly dependent on the size of the catalyst's ligands.[3]

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands plays a crucial role in controlling selectivity. Different ligands can alter the steric and electronic properties of the catalyst, sometimes even reversing the inherent selectivity of a substrate.[3]

  • Reaction Conditions: Parameters such as the base, solvent, and temperature can also influence the reaction pathway and the observed selectivity.[5]

Comparative Analysis of Bromofluorobenzeneboronic Acid Isomers in Suzuki-Miyaura Coupling

The following table summarizes the expected reactivity trends for various isomers of bromofluorobenzeneboronic acid based on the electronic effects of the fluorine and bromine substituents.

IsomerStructureExpected Reactivity in Suzuki-Miyaura CouplingRationale
Ortho-Substituted Isomers
2-Bromo-3-fluorophenylboronic acidModerate to LowThe ortho-bromo group provides significant steric hindrance around the boronic acid. The meta-fluoro group has a moderate electron-withdrawing effect.
2-Bromo-4-fluorophenylboronic acidModerate to LowSignificant steric hindrance from the ortho-bromo group. The para-fluoro group has a strong electron-withdrawing effect, which can decrease the nucleophilicity of the aryl ring.
2-Bromo-5-fluorophenylboronic acidModerate to LowThe ortho-bromo group presents steric challenges. The meta-fluoro group has a moderate electron-withdrawing effect.
4-Bromo-2-fluorophenylboronic acidLowThe ortho-fluoro group, while smaller than bromine, still provides steric hindrance and is strongly electron-withdrawing, reducing the aryl group's nucleophilicity.
Meta-Substituted Isomers
3-Bromo-4-fluorophenylboronic acidModerateThe boronic acid is less sterically hindered. Both the meta-bromo and para-fluoro groups are electron-withdrawing, potentially slowing the transmetalation step.
3-Bromo-5-fluorophenylboronic acidModerateReduced steric hindrance compared to ortho-isomers. Both substituents are in the meta position, exerting a moderate electron-withdrawing effect.
Para-Substituted Isomers
4-Bromo-3-fluorophenylboronic acidHighThe boronic acid is sterically accessible. The para-bromo and meta-fluoro groups are electron-withdrawing, but the lack of ortho substitution is a dominant factor for reactivity.

Note: The structures in the table are illustrative placeholders.

Experimental Observations from Analogous Systems

Studies on related fluorinated and brominated aromatic compounds in Suzuki-Miyaura reactions provide valuable insights that support the predicted trends. For instance, in the coupling of various fluorinated arylbromides with 4-fluorophenylboronic acid, it was observed that the position of the fluorine substituent on the phenyl ring did not have a remarkable influence on the catalytic activity, suggesting that steric effects were not the sole determinant of reactivity in that specific system.[6]

Furthermore, the choice of catalyst and ligand can be critical in overcoming the challenges posed by less reactive isomers. For unstable boronic acids, such as some polyfluorophenyl and heteroaryl boronic acids, the development of precatalysts that generate the active catalytic species under mild conditions has been shown to be effective.[7][8] This approach minimizes the decomposition of the boronic acid and allows for successful coupling reactions at lower temperatures.

Experimental Protocols: A General Framework for Suzuki-Miyaura Coupling

The following provides a general experimental protocol for the Suzuki-Miyaura cross-coupling of a bromofluorobenzeneboronic acid isomer with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent is often necessary for each specific substrate combination.

Materials:

  • Bromofluorobenzeneboronic acid isomer (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the bromofluorobenzeneboronic acid isomer, aryl bromide, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up, extracting the product with an appropriate organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime [Ar'-B(OH)₃]⁻ ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Catalyst and Condition Selection

The selection of appropriate reaction conditions is crucial for achieving high selectivity and yield. The following diagram outlines a logical workflow for this process.

Condition_Selection cluster_workflow Condition Selection Workflow Start Select Bromofluorobenzeneboronic Acid Isomer and Coupling Partner InitialScreen Initial Catalyst/Ligand/ Base/Solvent Screen Start->InitialScreen Analyze Analyze Reaction Outcome (Yield and Selectivity) InitialScreen->Analyze Optimize Optimize Reaction Conditions (Temperature, Concentration, Time) Analyze->Optimize Suboptimal Final Final Optimized Protocol Analyze->Final Optimal Optimize->Analyze

Caption: A workflow for optimizing Suzuki-Miyaura reaction conditions.

Conclusion

The selectivity in cross-coupling reactions of bromofluorobenzeneboronic acid isomers is governed by a delicate balance of steric and electronic factors. While a definitive, universal set of conditions cannot be prescribed, an understanding of these underlying principles allows for a rational approach to reaction design. Generally, isomers with less steric hindrance around the boronic acid moiety and favorable electronic properties will exhibit higher reactivity. For challenging substrates, particularly those with ortho substituents, careful selection of palladium catalysts and advanced ligands is critical to achieving the desired outcome. The experimental protocols and logical workflows provided herein serve as a starting point for researchers to develop robust and selective cross-coupling methodologies for the synthesis of novel fluorinated biaryl compounds.

References

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-fluorobenzeneboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced chemical applications, the proper handling and disposal of specialized reagents like 4-Bromo-2-fluorobenzeneboronic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and value beyond the product itself.

Immediate Safety and Hazard Information

Before proceeding with disposal, it is crucial to understand the inherent hazards of this compound. Based on data for the closely related isomer, 4-Bromo-3-fluorobenzeneboronic acid, the following hazard classifications should be considered.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Skin Corrosion/Irritation Category 2P264, P280, P302+P352, P321, P332+P317, P362+P364
Serious Eye Damage/Irritation Category 2AP280, P305+P351+P338
Acute Toxicity, Oral Category 4P264, P270, P301+P317, P330, P501
Specific Target Organ Toxicity Category 3 (Respiratory)P261, P271, P304+P340, P319, P403+P233, P405

This data is based on the Safety Data Sheet for the isomeric compound 4-Bromo-3-fluorobenzeneboronic acid and should be used as a guideline. Always refer to the specific SDS for the compound in use.

Experimental Protocols: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures safety and complies with all applicable regulations. The following is a general procedural outline.

Step 1: Waste Identification and Classification

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1][2] This involves consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Tight-sealing safety goggles.[3]

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Wear protective clothing.

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved air-purifying dust or mist respirator or European Standard EN 149.[3]

Step 3: Waste Collection and Storage

  • For solid waste, sweep up and shovel into suitable containers for disposal.[3]

  • For liquid waste (if dissolved), soak up with an inert absorbent material.[1]

  • Keep the waste in suitable, closed containers for disposal.[1][3]

  • Store the waste container in a well-ventilated place and keep it tightly closed.[4]

  • Avoid comingling with incompatible materials such as strong oxidizing agents and acids.[3]

Step 4: Final Disposal

  • Dispose of the contents and container to an approved waste disposal plant.[4][5]

  • Do not empty into drains or allow the material to contaminate the ground water system.[1]

  • The final disposal must be carried out by a licensed waste disposal contractor.

Mandatory Visualization: Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat, Respirator (if needed) start->ppe assess_waste Assess Waste: Solid, Liquid, or Contaminated Materials? classify_waste Classify Waste: Consult Local, Regional, and National Regulations assess_waste->classify_waste ppe->assess_waste segregate_waste Segregate Waste: Keep in a suitable, closed, and labeled container. Avoid incompatible materials. classify_waste->segregate_waste store_waste Store Waste Securely: Well-ventilated area. segregate_waste->store_waste contact_disposal Contact Licensed Waste Disposal Contractor store_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal Decision Pathway for this compound.

References

Essential Safety and Operational Guide for 4-Bromo-2-fluorobenzeneboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Bromo-2-fluorobenzeneboronic acid. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and is harmful if swallowed.[1] The primary hazards associated with this compound are irritation to the eyes, respiratory system, and skin.[2] Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory to prevent exposure.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is required when working with this compound to minimize exposure risks.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect eyes from contact, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.To prevent skin contact and potential irritation.
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent respiratory tract irritation.
Engineering Controls and Hygiene

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.

  • Wash hands thoroughly with soap and water after handling and before breaks.

  • Do not eat, drink, or smoke in the laboratory.

  • Remove any contaminated clothing immediately and wash it before reuse.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance.

Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Ensure work area is clean and uncluttered verify_safety Verify functionality of fume hood, eyewash station, and safety shower prep_area->verify_safety don_ppe Don all required PPE verify_safety->don_ppe weigh_transfer Carefully weigh and transfer the solid compound (avoid generating dust) don_ppe->weigh_transfer dissolve Dissolve in an appropriate solvent within the fume hood weigh_transfer->dissolve reaction Perform the reaction under controlled conditions dissolve->reaction decontaminate Decontaminate all equipment and work surfaces reaction->decontaminate dispose_waste Dispose of all waste in designated hazardous waste containers decontaminate->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Clean-up: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.